5beta,14beta-Androstane
Description
Structure
3D Structure
Properties
CAS No. |
13077-81-1 |
|---|---|
Molecular Formula |
C19H32 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
(5S,8S,9S,10S,13S,14R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1 |
InChI Key |
QZLYKIGBANMMBK-XEZGLNCPSA-N |
SMILES |
CC12CCCC1C3CCC4CCCCC4(C3CC2)C |
Isomeric SMILES |
C[C@@]12CCC[C@@H]1[C@@H]3CC[C@@H]4CCCC[C@@]4([C@H]3CC2)C |
Canonical SMILES |
CC12CCCC1C3CCC4CCCCC4(C3CC2)C |
Synonyms |
(14β)-5β-Androstane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5β,14β-Androstane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 5β,14β-androstane derivatives, a class of compounds with significant potential in drug discovery, particularly as cardiotonic agents. The unique cis-fusion of the A/B and C/D rings, coupled with a 14β-hydroxyl group, imparts distinct physiological properties, making their synthetic access a key area of research. This document details key synthetic pathways, experimental protocols, and quantitative data to facilitate the design and execution of synthetic strategies for novel derivatives.
Core Synthetic Strategies
The synthesis of 5β,14β-androstane derivatives often commences from readily available steroid precursors. A crucial step in many synthetic routes is the stereoselective introduction of the 14β-hydroxyl group, which is a key determinant of the biological activity of many derivatives. Subsequent modifications, particularly at the C3 and C17 positions, allow for the exploration of structure-activity relationships.
A common strategy involves the use of intermediates where the C/D ring fusion can be controlled. For instance, the synthesis of cardiotonic steroids like oleandrigenin and rhodexin B has been achieved from intermediates derived from commercially available steroids such as testosterone or DHEA.[1][2] These syntheses often feature a β-hydroxyl-directed epoxidation to install functionality at the C16 position, followed by an epoxide rearrangement.[1][3]
Another key aspect is the functionalization of the C17 side chain. Various derivatives, including those with thiophenyl, hydrazonomethyl, and guanylhydrazone substituents, have been synthesized to probe the binding pocket of their biological targets, such as the Na+/K+-ATPase.[4][5][6]
Synthetic Pathways and Workflows
The following diagrams illustrate key synthetic transformations and workflows for the preparation of 5β,14β-androstane derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of various 5β,14β-androstane derivatives.
Table 1: Reaction Yields for Key Synthetic Steps
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Vinyl iodide 5 | Suzuki coupling product | Boronic acid 13 | 76 | [3] |
| Suzuki coupling product | Epoxide 6 | m-CPBA | 83 (>20:1 dr) | [3] |
| Vinyl iodide 5 | Stille coupling product | Stannane 14 | 42 (80% BRSM) | [1] |
| Stille coupling product | Epoxide 15 | Sharpless epoxidation | 70 (>20:1 dr) | [1] |
| Epoxide 6 | Isomerized product 21 | - | 95 | [1] |
| Oleandrigenin (7) | Rhodexin B (2) | Glycosylation and deprotection | 66 (2 steps) | [2] |
Table 2: Biological Activity of 17β-Substituted Derivatives
| Compound | Target | Activity | Reference |
| 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives | Na+,K+-ATPase | Binding affinity correlated with van der Waals volumes and pKa | [5] |
| 17β-guanylhydrazone derivatives of 5β-androstane-3β,14β-diol | Na+,K+-ATPase | Inhibition (IC50) and inotropic activity (EC50) | [6] |
| Vinylogous guanylhydrazone 5 | Na+,K+-ATPase | High inhibition and inotropic activity, comparable to digitoxigenin | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of 5β,14β-androstane derivatives.
Protocol 1: β14-Hydroxyl Directed Epoxidation (General Procedure) [1][3]
-
Dissolution: Dissolve the starting vinyl iodide intermediate (e.g., compound 5) in a suitable solvent such as dichloromethane (CH2Cl2).
-
Addition of Oxidizing Agent: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous layer with CH2Cl2.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Protocol 2: Epoxide Isomerization [1]
-
Reaction Setup: To a solution of the epoxide (e.g., compound 6) in an appropriate solvent, add the specified rearrangement catalyst.
-
Heating: Heat the reaction mixture to the required temperature and monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench as necessary.
-
Extraction and Purification: Perform an aqueous work-up and extract the product with a suitable organic solvent. Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the isomerized product.
Protocol 3: Synthesis of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol Derivatives (General Procedure) [5]
-
Formation of Hydrazone: To a solution of the corresponding 17-formyl-5β-androstane-3β,14β-diol derivative in a suitable solvent like ethanol, add the appropriate hydrazine derivative.
-
Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Isolation: The product may precipitate from the reaction mixture upon cooling or can be isolated by evaporation of the solvent followed by purification.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 17β-(hydrazonomethyl) derivative.
Protocol 4: Synthesis of 17β-guanylhydrazone derivatives of 5β-androstane-3β,14β-diol (General Procedure) [6]
-
Condensation Reaction: React the appropriate 17-keto-5β-androstane-3β,14β-diol derivative with aminoguanidine hydrochloride in a suitable solvent system, such as ethanol or methanol.
-
pH Adjustment: The reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloride salt and facilitate the condensation.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the product can be isolated by filtration if it precipitates, or by standard aqueous work-up and extraction procedures.
-
Purification: The crude guanylhydrazone derivative is then purified by recrystallization from a suitable solvent or by column chromatography.
References
- 1. Synthesis of Cardiotonic Steroids Oleandrigenin and Rhodexin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Cardiotonic Steroids Oleandrigenin and Rhodexin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 17 beta-(3'-thiophenyl)-5 beta-androstane-3 beta,14 beta-diol 3-D-glucopyranoside, an anti-inotropic cardiac glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and quantitative structure-activity relationship of 17 beta-(hydrazonomethyl)-5 beta-androstane-3 beta,14 beta-diol derivatives that bind to Na+,K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, cardiotonic activity, and structure-activity relationships of 17 beta-guanylhydrazone derivatives of 5 beta-androstane-3 beta, 14 beta-diol acting on the Na+,K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Isolation of Novel Androstane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstane compounds, a class of steroids built upon the cyclopentanoperhydrophenanthrene nucleus, represent a rich source of biologically active molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of novel androstane compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to advance research in this promising field. The guide details experimental protocols for synthesis and isolation, summarizes quantitative biological activity data, and illustrates key signaling pathways modulated by these compounds.
Introduction
The androstane skeleton, a C19 steroid, is the parent structure for a wide array of endogenous hormones, including androgens like testosterone.[1] Beyond their physiological roles, synthetic and naturally derived androstane derivatives have garnered significant attention for their therapeutic applications, particularly in oncology and endocrinology.[2] The discovery of novel androstane compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles is a key objective in modern drug discovery. This guide outlines the critical steps involved in this process, from initial discovery and isolation to detailed characterization and biological screening.
Discovery and Isolation of Novel Androstane Compounds
The discovery of new androstane compounds can be pursued through two primary avenues: synthesis of novel derivatives and isolation from natural sources.
Synthesis of Novel Androstane Derivatives
Chemical synthesis offers a versatile platform for creating diverse libraries of androstane analogues with modified functionalities to explore structure-activity relationships (SAR). A common strategy involves the modification of commercially available steroid precursors.
Experimental Protocol: Synthesis of 17-Picolyl Androstane Derivatives [3][4]
This protocol describes the synthesis of 17-picolyl and 17-picolinylidene androstane derivatives, which have shown significant antitumor activity.[3]
Materials:
-
17α-picolyl-androst-5-en-3β,17β-diol (starting material)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Selenium dioxide (SeO2)
-
Dioxane
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Pyridine
-
Hydrogen peroxide (H2O2)
-
4 M Sodium hydroxide (NaOH)
-
Methanol
-
Sodium borohydride (NaBH4)
-
Acetic anhydride
Procedure:
-
Epoxidation: To a solution of 17α-picolyl-androst-5-en-3β,17β-diol in CH2Cl2, add m-CPBA and 5% NaHCO3 solution. Stir the reaction at 0°C for 1 hour, then at 10°C for 3 hours, and finally at room temperature for 24 hours to yield the 5α,6α-epoxy N-oxide derivative.
-
Oxidation with Jones Reagent: Dissolve the starting material in acetone and cool to 0°C. Add Jones reagent dropwise and stir for 1.5 hours to obtain the 3,6-dione derivative.
-
Hydroxylation with Selenium Dioxide: Reflux a solution of the starting material and SeO2 in dioxane for 25.5 hours to produce 17α-picolyl-androst-5-en-3β,4α,17β-triol or 3β,4β,17β-triol derivatives.
-
Tosylation and Elimination: React the starting material with p-TsCl in pyridine at room temperature for 19-45 hours. Subsequent base-catalyzed elimination of the tosyl group affords the A,B-conjugated derivatives.
-
Oppenauer Oxidation: Perform Oppenauer oxidation on the starting materials to yield 4-en-3-one derivatives.
-
Epoxidation of 4-en-3-one: Treat the 4-en-3-one derivatives with H2O2 in 4 M NaOH to afford 4α,5α- and 4β,5β-epoxides.
-
Reduction with Sodium Borohydride: Reduce the 4-en-3-one derivatives with NaBH4 to yield the corresponding alcohol, which can be further acetylated with acetic anhydride.
Caption: Step-by-step workflow for the isolation of androstane compounds from plant material.
Structural Characterization
Once isolated or synthesized, the structure of novel androstane compounds must be unequivocally determined. This is typically achieved through a combination of spectroscopic techniques. [5] Experimental Protocol: NMR and Mass Spectrometry Analysis [6][7] Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1D NMR: Acquire 1H and 13C NMR spectra. These provide initial information on the proton and carbon environments within the molecule.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complete structure.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to piece together the molecular structure.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Obtain the mass spectrum, which will show the molecular ion peak (M+ or [M+H]+) corresponding to the molecular weight of the compound.
-
Fragmentation Analysis: If using a tandem mass spectrometer (MS/MS), induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain further structural information. [8]
Biological Evaluation and Signaling Pathways
The therapeutic potential of novel androstane compounds is assessed through a variety of in vitro and in vivo biological assays. A key aspect of this evaluation is understanding their mechanism of action, which often involves the modulation of specific signaling pathways.
Quantitative Bioactivity Data
The following tables summarize the cytotoxic activity of selected novel 17-picolyl androstane derivatives against various human cancer cell lines. [3][4] Table 1: Cytotoxic Activity (IC50 in µM) of Novel 17-Picolyl Androstane Derivatives
| Compound | MCF-7 (Breast, ER+) | MDA-MB-231 (Breast, ER-) | PC-3 (Prostate, AR-) | HeLa (Cervical) | HT-29 (Colon) |
| 3 | >50 | 8.5 | >50 | >50 | >50 |
| 5 | >50 | 9.2 | >50 | >50 | 10.5 |
| 6 | >50 | 7.8 | >50 | >50 | 11.2 |
| 8 | >50 | 6.5 | >50 | >50 | >50 |
| 10 | >50 | 9.8 | >50 | >50 | 12.1 |
| 18 | >50 | 8.1 | >50 | >50 | >50 |
| 19 | 12.3 | >50 | >50 | >50 | >50 |
| 22 | >50 | 7.2 | >50 | >50 | >50 |
| Doxorubicin | 0.02 | 0.03 | 0.05 | 0.04 | 0.06 |
Data presented as IC50 values (µM) after 72 hours of treatment.
Signaling Pathways
Androstane compounds can exert their biological effects by interacting with various nuclear receptors and modulating their downstream signaling cascades.
Androgen Receptor (AR) Signaling: The androgen receptor is a key driver in prostate cancer. [9][10][11]Novel androstane compounds can act as AR antagonists, blocking the binding of androgens and inhibiting the translocation of the receptor to the nucleus, thereby preventing the transcription of androgen-responsive genes involved in cell proliferation. [12] Estrogen Receptor (ER) Signaling: Some androstane metabolites, such as 5α-androstane-3β,17β-diol (3β-Adiol), do not bind to the AR but exhibit high affinity for the estrogen receptor β (ERβ). [13]Activation of ERβ by these compounds can inhibit prostate cancer cell migration. [13]This highlights a non-canonical pathway through which androstane derivatives can exert anti-cancer effects. In breast cancer, estrogen receptor α (ERα) is a primary therapeutic target, and its function can be modulated by various signaling pathways that can be influenced by steroidal compounds. [14][15][16] Constitutive Androstane Receptor (CAR) Signaling: CAR is a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endogenous compounds. Some androstane compounds can act as agonists or antagonists of CAR, thereby influencing drug metabolism and disposition.
Signaling Pathways Modulated by Novel Androstane Compounds
Caption: Androgen and Estrogen Receptor signaling pathways modulated by androstane compounds.
Conclusion
The discovery and development of novel androstane compounds hold significant promise for addressing unmet medical needs, particularly in the treatment of cancer. This technical guide provides a comprehensive framework for researchers in this field, covering the essential aspects of synthesis, isolation, characterization, and biological evaluation. By leveraging these methodologies and a deeper understanding of the underlying signaling pathways, the scientific community can continue to unlock the full therapeutic potential of this versatile class of steroids.
References
- 1. Desktop NMR for structure elucidation and identification of strychnine adulteration - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Synthesis and cytotoxic activity of some 17-picolyl and 17-picolinylidene androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Innovative molecular networking analysis of steroids and characterisation of the urinary steroidome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 12. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. signaling-pathways-and-steroid-receptors-modulating-estrogen-receptor-function-in-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5β,14β-Androstane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomer 5β,14β-androstane, focusing on its chemical identity, the synthesis of its derivatives, and their significant biological activities. Due to the limited availability of data on the parent compound, this document emphasizes the more extensively studied and therapeutically relevant derivatives.
Chemical Identity of 5β,14β-Androstane
The androstane core is a saturated tetracyclic hydrocarbon that forms the basis for many steroids. The designation "5β,14β" specifies the stereochemistry at two crucial ring junctions. The "5β" configuration indicates a cis-fusion of the A and B rings, while the "14β" configuration signifies a cis-fusion of the C and D rings. This particular arrangement results in a significantly bent molecular structure compared to the more common 5α-androstane series.
IUPAC Name: Based on the systematic nomenclature for steroids, the IUPAC name for 5β,14β-Androstane is (5β,14β)-Androstane .
CAS Number: A specific CAS Registry Number for the unsubstituted 5β,14β-androstane is not readily found in public chemical databases. This suggests that the parent hydrocarbon may not have been synthesized and characterized in its isolated form. However, numerous derivatives possessing the 5β,14β-androstane skeleton have been prepared and assigned unique CAS numbers.
Synthesis and Experimental Protocols
The synthesis of the 5β,14β-androstane core is a key step in accessing its biologically active derivatives. The following sections detail the experimental approaches for the synthesis of representative derivatives.
General Synthetic Strategy
The synthesis of 5β,14β-androstane derivatives often starts from readily available steroid precursors. A common strategy involves the modification of the D-ring and the introduction of desired functional groups at various positions, particularly at C3 and C17. The creation of the 14β-hydroxy group is a critical step, often achieved through specific hydroxylation reactions.
Experimental Protocol for the Synthesis of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol Derivatives
This class of compounds has been investigated for its inhibitory activity against Na+,K+-ATPase. A general synthetic procedure is as follows:
-
Starting Material: The synthesis typically begins with a suitable androstane precursor, such as digitoxigenin, which already possesses the 5β,14β-dihydroxy configuration.
-
Modification at C17: The lactone ring of digitoxigenin is opened to yield a carboxylic acid.
-
Amidation: The carboxylic acid is then converted to an amide, followed by reduction to an aldehyde.
-
Hydrazone Formation: The aldehyde is reacted with a variety of hydrazines to form the corresponding hydrazone derivatives.
Detailed experimental conditions, including reagents, solvents, reaction times, and purification methods, can be found in the relevant scientific literature.
Experimental Protocol for the Synthesis of 17β-(3'-thiophenyl)-5β-androstane-3β,14β-diol 3-D-glucopyranoside
This derivative is an example of a cardiac glycoside analog. Its synthesis involves:
-
Intermediate Preparation: The synthesis starts from 3β-benzyloxy-5β-androst-15-en-17-one, which serves as a key intermediate.
-
Introduction of the Thiophenyl Group: The thiophenyl moiety is introduced at the C17 position.
-
Glycosylation: A glucopyranoside group is attached at the C3 position.
-
Deprotection: Removal of protecting groups yields the final compound.
For precise experimental details, researchers should refer to the original publication describing this synthesis.
Biological Activity and Signaling Pathways
Derivatives of 5β,14β-androstane have shown significant biological activity, primarily as inhibitors of the Na+,K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients across cell membranes.
Inhibition of Na+,K+-ATPase
Several studies have demonstrated that 5β,14β-androstane derivatives can effectively inhibit Na+,K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration. In cardiac myocytes, this increase in calcium results in a positive inotropic effect (increased force of contraction).
Quantitative Data on Na+,K+-ATPase Inhibition
The inhibitory potency of various 5β,14β-androstane derivatives has been quantified, typically reported as IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
| Compound Class | Representative Derivative | IC50 (µM) |
| 17α-substituted seco-D 5β-androstanes | 2-(N,N-dimethylamino)ethyl 3β,14-dihydroxy-5β,14β-androstane-17α-acrylate | 5.89 |
| 14,15-seco-14-oxo derivative | 0.12 | |
| Data extracted from scientific publications. |
Na+,K+-ATPase Signaling Pathway
Beyond its ion-pumping function, Na+,K+-ATPase also acts as a signal transducer. The binding of inhibitors, such as certain 5β,14β-androstane derivatives, can trigger intracellular signaling cascades.
Caption: Na+,K+-ATPase signaling cascade initiated by ligand binding.
Experimental Workflow
The development and evaluation of novel 5β,14β-androstane derivatives follow a structured workflow, from initial design to biological testing.
Caption: General experimental workflow for 5β,14β-androstane derivatives.
Conclusion
While the parent 5β,14β-androstane remains a chemical curiosity with limited available data, its derivatives have emerged as a promising class of Na+,K+-ATPase inhibitors. The unique stereochemistry of the androstane core provides a valuable scaffold for the design of novel therapeutic agents, particularly for cardiovascular conditions. Further research into the synthesis and biological evaluation of new derivatives is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for professionals engaged in the research and development of novel steroid-based therapeutics.
The Biological Genesis of 5β,14β-Androstane Steroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5β,14β-Androstane steroids, a class of cardioactive compounds, are naturally occurring molecules found in both the plant and animal kingdoms. These steroids, which include the well-known cardiac glycosides (cardenolides and bufadienolides), are characterized by a unique cis-fusion of the A/B and C/D rings in their steroidal backbone. This structural feature is crucial for their biological activity, primarily the inhibition of the Na+/K+-ATPase pump, a vital enzyme for maintaining cellular electrochemical gradients.[1] This guide provides a comprehensive overview of the biological origin, biosynthetic pathways, and signaling mechanisms of these potent molecules.
Data Presentation: Quantitative Analysis of 5β,14β-Androstane Steroids
The concentration of 5β,14β-androstane steroids varies significantly depending on the biological source and the specific tissue. The following tables summarize quantitative data from various studies.
| Plant Species | Tissue | Compound | Concentration (mg/kg fresh weight) | Reference |
| Digitalis purpurea | Leaves | Digitoxigenin | 11.34 - 240.59 | [2] |
| Digitalis purpurea | Leaves | Gitoxigenin | 4.05 - 178.07 | [2] |
| Asclepias syriaca | Seeds | 4′-O-β-glucopyranosyl aspecioside | 720 ± 40 (μg/g) | [3] |
| Asclepias syriaca | Seeds | Compound 5 | 280 ± 40 (μg/g) | [3] |
| Asclepias syriaca | Seeds | Compound 4 | 220 ± 40 (μg/g) | [3] |
| Animal Species | Tissue | Compound | Concentration | Reference |
| Milan Hypertensive Rat | Hypothalamus | Ouabain-like compound | 10-fold increase compared to normotensive rats | [4] |
| Bovine | Adrenal Glands | Endogenous Ouabain | Isolated and confirmed | [5] |
| Bovine | Hypothalamus | Endogenous Ouabain | Isolated and confirmed | [5] |
| Bufo arenarum | Venom | Arenobufagin | Main bufadienolide present | [6] |
| Bufo viridis | Venom | Arenobufagin, Gamabufotalin, Telocinobufagin, Marinobufagin | Major compounds | [7] |
Biosynthesis of 5β,14β-Androstane Steroids
The biosynthesis of 5β,14β-androstane steroids follows distinct pathways in plants and animals, although both originate from cholesterol.
Plant Biosynthesis: The Cardenolide Pathway in Digitalis purpurea
The biosynthesis of cardenolides, such as digitoxin, in foxglove (Digitalis purpurea) begins with cholesterol and proceeds through a series of enzymatic modifications. While the complete pathway is not yet fully elucidated, key steps and enzymes have been identified.[8]
References
- 1. "Extraction and Quantification of Cardiac Glycosides from Asclepias vir" by Gary George III [lair.etamu.edu]
- 2. Cardenolides content in wild Sardinian Digitalis purpurea L. populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Endogenous ouabain: upregulation of steroidogenic genes in hypertensive hypothalamus but not adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous Ouabain and Related Genes in the Translation from Hypertension to Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of bufadienolides in toads. VI. Experiments with [1,2-3H]cholesterol, [21-14C]coprostanol, and 5 beta-[21-14 C]pregnanolone in the toad Bufo arenarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tracking down the formation of cardenolides in plants [mpg.de]
Spectroscopic Characterization of 5β,14β-Androstane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the 5β,14β-androstane core, a fundamental steroid structure. Due to the scarcity of publicly available, complete experimental datasets for this specific stereoisomer, this guide combines known data for the closely related 5β-androstane with established principles of steroid spectroscopy to offer a robust framework for its characterization. This document is intended to aid researchers in the identification, verification, and structural elucidation of 5β,14β-androstane and its derivatives.
Data Presentation: Spectroscopic Signatures
The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of a 5β,14β-androstane skeleton. It is important to note that while the mass spectrometry data is based on the known 5β-androstane, the NMR and IR data are predictive and based on the analysis of analogous steroid structures.
Table 1: Predicted ¹H NMR Chemical Shifts for 5β,14β-Androstane
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C-18 (CH₃) | ~ 0.7 - 0.9 | s | Angular methyl group, typically upfield. |
| C-19 (CH₃) | ~ 0.9 - 1.1 | s | Angular methyl group. |
| Steroid Backbone (CH, CH₂) | ~ 0.8 - 2.2 | m | Complex, overlapping multiplet region. |
Note: The 14β configuration is expected to influence the chemical shifts of nearby protons, particularly on the C and D rings, compared to the more common 14α series. Precise assignments would require 2D NMR experiments.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5β,14β-Androstane
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-18 | ~ 12 - 16 | Angular methyl group. |
| C-19 | ~ 20 - 25 | Angular methyl group. |
| C-10 | ~ 35 - 40 | Quaternary carbon. |
| C-13 | ~ 40 - 45 | Quaternary carbon. |
| Steroid Backbone (CH, CH₂, CH₃) | ~ 20 - 60 | Specific shifts depend on the stereochemistry. |
Note: The chemical shifts are estimated based on data for other androstane derivatives. The 5β and 14β stereochemistry will cause characteristic shifts compared to other isomers.
Table 3: Mass Spectrometry Data for 5β-Androstane
| m/z | Relative Intensity (%) | Possible Fragment |
| 260 | ~ 80 | [M]⁺ (Molecular Ion) |
| 245 | 100 | [M - CH₃]⁺ |
| 203 | ~ 40 | Loss of C₄H₉ from D-ring |
| 95 | ~ 50 | Complex fragmentation |
| 81 | ~ 45 | Complex fragmentation |
Data sourced from the NIST WebBook for 5β-Androstane. The fragmentation pattern for 5β,14β-androstane is expected to be very similar, with the molecular ion at m/z 260.[1]
Table 4: Predicted Infrared (IR) Absorption Bands for 5β,14β-Androstane
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2950 - 2850 | C-H (sp³) stretching | Strong |
| 1465 - 1445 | C-H bending (CH₂) | Medium |
| 1385 - 1370 | C-H bending (CH₃) | Medium |
| ~ 1000 - 1200 | C-C stretching | Medium-Weak |
Note: The IR spectrum of the androstane core is dominated by C-H and C-C vibrations. The fingerprint region (< 1500 cm⁻¹) will be complex and unique to the specific stereoisomer.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for steroid analysis.[2][3][4]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified androstane sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can influence chemical shifts. Filter the solution into a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex proton signals of the steroid backbone.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-220 ppm.
-
-
2D NMR Experiments: For unambiguous assignment of proton and carbon signals, the following 2D experiments are recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is essential for assigning quaternary carbons and piecing together the steroid framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry (e.g., the β-orientation of the hydrogen at C-14).
-
2.2 Mass Spectrometry (MS)
-
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample (typically < 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[3]
-
Derivatization (e.g., silylation) may be employed for more polar androstane derivatives to improve volatility and chromatographic properties, but is generally not necessary for the parent hydrocarbon.
-
-
Instrumentation:
-
A GC-MS system equipped with an electron ionization (EI) source is standard for the analysis of non-polar steroids.
-
A capillary GC column with a non-polar stationary phase (e.g., DB-1 or DB-5) is typically used.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Chromatography: Use a temperature program to separate the analyte from any impurities. A typical program might start at 150°C and ramp up to 300°C.
-
Mass Spectrometry: Acquire mass spectra over a range of m/z 50-500. The standard EI energy is 70 eV.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern. The fragmentation of the steroid core can provide structural information.[1]
2.3 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an IR cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
FTIR Analysis:
-
Acquire a background spectrum of the empty sample holder (or pure solvent).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. For the androstane core, this will primarily be C-H and C-C vibrations.[2]
Mandatory Visualization: Workflow and Pathways
The following diagrams illustrate the logical workflow for the spectroscopic characterization of 5β,14β-androstane.
Caption: Workflow for Spectroscopic Characterization of 5β,14β-Androstane.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The predicted spectroscopic data should be confirmed with experimental results for any definitive structural elucidation.
References
A Technical Guide to the Solubility and Stability of 5β,14β-Androstane
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to 5β,14β-Androstane
Androstane is a C19 steroid that forms the core nucleus for all androgenic hormones. It is a saturated tetracyclic hydrocarbon, meaning it consists of four fused rings and lacks any double bonds. The stereochemistry at key ring junctions, such as positions 5 and 14, significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties.
The "5β" configuration results in a "cis" fusion between the A and B rings, giving the molecule a bent shape. The "14β" configuration, while less common than the 14α found in most natural steroids, also introduces a significant bend at the C/D ring junction. This distinct V-shape of 5β,14β-androstane influences its crystal packing and interactions with solvents.
Understanding the solubility and stability of this specific androstane isomer is crucial for its use as a chemical standard, a building block in synthetic chemistry, or a non-active scaffold in drug development research. These parameters dictate solvent choice for reactions, purification, formulation, and storage.
Physicochemical Properties
While specific experimental data for the 5β,14β isomer is scarce, the properties of the closely related 5β-androstane provide a strong basis for estimating its behavior. As a non-functionalized steroid hydrocarbon, its properties are dominated by its nonpolar nature.
Key computed properties for 5β-androstane include:
The extremely high LogP value (a measure of lipophilicity) indicates that 5β,14β-androstane is highly lipophilic and hydrophobic. This predicts very poor solubility in water and excellent solubility in nonpolar organic solvents.
Solubility Profile
The solubility of a nonpolar molecule like 5β,14β-androstane is governed by the principle of "like dissolves like." Solvents with low polarity, such as hydrocarbons and chlorinated solvents, are expected to be effective at dissolving it. Polar solvents, especially water, will be extremely poor solvents.
Table 3.1: Estimated Qualitative Solubility of 5β,14β-Androstane
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol | Insoluble | The high hydrophobicity (LogP ≈ 7.6) prevents interaction with the hydrogen-bonding network of water.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very Sparingly Soluble | While polar, these solvents can accommodate some nonpolar molecules, but high solubility is not expected. |
| Moderately Polar | Ethanol, Ethyl Acetate | Sparingly to Moderately Soluble | General protocols for steroids often use ethanol or ethyl acetate for extraction and initial solubilization.[2][3] |
| Nonpolar | Hexane, Toluene, Chloroform, Dichloromethane | Soluble to Freely Soluble | These solvents can effectively solvate the large, nonpolar hydrocarbon structure of the androstane core. |
Stability Profile
The 5β,14β-androstane molecule is a fully saturated hydrocarbon. Lacking functional groups such as hydroxyls, ketones, or double bonds, its core structure is chemically robust and not susceptible to common degradation pathways under standard laboratory conditions.
-
pH and Hydrolysis: The molecule contains no hydrolyzable groups and is expected to be stable across the entire pH range at ambient temperature.
-
Oxidation: As a saturated alkane, it is resistant to mild oxidizing agents. Degradation would require aggressive oxidizing conditions not typically encountered during storage or standard experimental use.
-
Thermal Stability: The compound is a solid at room temperature and is expected to be thermally stable well above temperatures used for routine solubilization.[4]
-
Light Stability: The absence of chromophores (light-absorbing groups) suggests that the molecule should not be susceptible to photodegradation.
For long-term storage, it is recommended to keep the solid compound in a well-sealed container at or below room temperature, protected from excessive heat.
Experimental Methodologies
The following sections describe generalized, standard protocols that can be adapted to experimentally determine the solubility and stability of 5β,14β-androstane.
Protocol for Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the saturation solubility of a compound.
Objective: To determine the concentration of a saturated solution of 5β,14β-androstane in a chosen solvent at a specific temperature.
Materials:
-
5β,14β-androstane solid
-
Selected analytical-grade solvent (e.g., Ethanol)
-
Scintillation vials or glass test tubes with screw caps[3]
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge[2]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of calibration standards of 5β,14β-androstane in the chosen solvent at known concentrations.
-
Equilibration: Add an excess amount of solid 5β,14β-androstane to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is reached.
-
Shaking: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake vigorously for an extended period (24-48 hours) to ensure equilibrium is reached.[2][3]
-
Phase Separation: After shaking, allow the vials to rest at the same constant temperature for several hours to allow undissolved solid to settle. For finer suspensions, centrifuge the samples at high speed (e.g., 5,000 rpm) for 15 minutes to pellet all undissolved material.[2][3]
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the aliquot with a known volume of the solvent to bring its concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method. Compare the result against the calibration curve to determine the concentration of the saturated solution.
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by accounting for the dilution factor.
Protocol for Stability Assessment (HPLC-Based Assay)
Objective: To assess the stability of 5β,14β-androstane in a specific solvent under defined stress conditions (e.g., elevated temperature).
Materials:
-
Stock solution of 5β,14β-androstane of known concentration in the chosen solvent.
-
HPLC system with a C18 column and a suitable detector.
-
Temperature-controlled incubator or oven.
-
HPLC vials.
Procedure:
-
Initial Analysis (T=0): Prepare several HPLC vials with the stock solution. Immediately analyze one of these samples to determine the initial peak area or concentration. This serves as the baseline (100% reference).
-
Stress Conditions: Place the remaining vials in an incubator set to the desired stress temperature (e.g., 40 °C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove one vial from the incubator.
-
Sample Analysis: Allow the vial to cool to room temperature and analyze it by HPLC using the same method as the T=0 sample.
-
Data Evaluation:
-
Compare the peak area of the 5β,14β-androstane peak at each time point to the T=0 peak area. A decrease in area indicates degradation.
-
Examine the chromatogram for the appearance of new peaks, which would correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point.
-
Visualizations
The following diagrams illustrate the generalized workflows and relationships discussed in this guide.
Caption: A generalized workflow for determining steroid solubility via the shake-flask method.
Caption: Factors influencing the stability of the chemically robust androstane steroid core.
References
The Natural Realm of 5β,14β-Androstane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of 5β,14β-androstane derivatives. These compounds, characterized by a specific stereochemistry of their steroid nucleus, are predominantly found in nature as constituents of cardiac glycosides, a class of compounds with significant pharmacological activities. This document summarizes their natural sources, presents quantitative data on their prevalence, details experimental protocols for their isolation and characterization, and visualizes key biological and experimental workflows.
Natural Sources of 5β,14β-Androstane Derivatives
The 5β,14β-androstane core structure is the aglycone, or non-sugar portion, of many naturally occurring cardiac glycosides. These compounds are found in a variety of plant species and, to a lesser extent, in animals.
Plant Sources:
The primary plant sources of 5β,14β-androstane derivatives are from the Apocynaceae, Plantaginaceae, and Asparagaceae families. These are often found as cardenolides or bufadienolides, which are cardiac glycosides distinguished by the type of lactone ring attached at the C-17 position of the steroid nucleus.
-
Digitalis purpurea (Foxglove): A well-known source of potent cardenolides, including digitoxin and digoxin, which contain the 5β,14β-androstane skeleton.
-
Coronilla varia (Crown Vetch): Contains cardenolides such as hyrcanoside.[1]
-
Calotropis gigantea (Crown Flower): Produces a variety of cardiac glycosides.
-
Strophanthus species: A source of ouabain (g-strophanthin), another important cardiac glycoside.
Animal Sources:
Certain animals have been found to contain 5β,14β-androstane derivatives, though this is less common than in plants.
-
Female Possum (Trichosurus vulpecula): 5β-androstane derivatives have been identified in the adrenal venous and peripheral blood plasma of the female possum.[2] These are produced by the adrenocortical special zone, which is unique to the female of this species.[2]
Quantitative Data on Natural Occurrence
The concentration of 5β,14β-androstane derivatives can vary significantly depending on the species, plant part, and environmental conditions. The following table summarizes available quantitative data from selected natural sources.
| Compound Class | Specific Compound | Natural Source | Plant Part | Concentration/Yield | Reference |
| Cardenolide Glycoside | Hyrcanoside | Coronilla varia | Seeds | ~20,000-fold increase in yield with optimized extraction | [1] |
| Cardenolide Glycoside | Deglucohyrcanoside | Coronilla varia | Seeds | ~40-fold increase in yield with optimized extraction | [1] |
| 5β-Androstane Derivative | 5β-pregnane-3α,17α-diol-20-one | Female Possum (Trichosurus vulpecula) | Adrenal Venous Plasma | 52 +/- 12 µ g/100 ml | [2] |
| 5β-Androstane Derivative | 5β-pregnane-3α,17α,20α-triol | Female Possum (Trichosurus vulpecula) | Adrenal Venous Plasma | 44 +/- 8 µ g/100 ml | [2] |
Experimental Protocols
The isolation and characterization of 5β,14β-androstane derivatives from natural sources involve a multi-step process. Below are detailed methodologies for key experiments.
Extraction and Isolation of Cardenolide Glycosides from Coronilla varia Seeds[1]
Objective: To extract and isolate hyrcanoside and deglucohyrcanoside from the seeds of Coronilla varia.
Methodology:
-
Grinding: Grind the seeds of Coronilla varia to a fine powder.
-
Extraction:
-
Macerate the powdered seeds in ethanol (EtOH) at room temperature for seven days.
-
Alternatively, use an aqueous ethanol solution for improved extraction of the target glycosides.
-
Filter the mixture and evaporate the solvent from the filtrate to obtain a crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of EtOH.
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of an appropriate solvent system (e.g., chloroform-methanol) to separate the different components.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the desired compounds.
-
Combine fractions containing the pure compounds and evaporate the solvent.
-
Identification of 5β-Androstane Derivatives in Possum Plasma[2]
Objective: To identify and quantify 5β-androstane derivatives in the adrenal venous and peripheral blood plasma of the female possum.
Methodology:
-
Sample Collection: Collect adrenal venous and peripheral blood samples from female possums.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Steroid Extraction: Perform liquid-liquid extraction of the plasma with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the steroids.
-
Chromatographic Separation:
-
Use high-performance liquid chromatography (HPLC) to separate the different steroid derivatives in the extract.
-
-
Identification and Quantification:
-
Analyze the separated fractions by gas chromatography-mass spectrometry (GC-MS).
-
Identify the specific 5β-androstane derivatives by comparing their mass spectra and retention times with those of known standards.
-
Quantify the identified steroids based on the peak areas in the gas chromatogram.
-
Visualization of Key Pathways and Workflows
Biological Pathway: Mechanism of Action of Cardiac Glycosides
The primary biological target of cardiac glycosides, which contain the 5β,14β-androstane core, is the Na+/K+-ATPase pump located in the cell membrane of cardiac muscle cells.
Caption: Mechanism of action of cardiac glycosides on the Na+/K+-ATPase pump.
Experimental Workflow: Isolation and Identification of Natural 5β,14β-Androstane Derivatives
The following diagram illustrates a general workflow for the extraction, isolation, and identification of 5β,14β-androstane derivatives from a natural source.
Caption: General experimental workflow for the isolation and identification of 5β,14β-androstane derivatives.
References
Theoretical Modeling of 5β,14β-Androstane Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5β,14β-androstane skeleton is a core structural motif in a variety of biologically active steroids, most notably the cardiotonic glycosides. The cis-fusion of both the A/B and C/D rings imparts a unique three-dimensional architecture that is crucial for its biological activity, primarily the inhibition of the Na+/K+-ATPase pump. Understanding the conformational landscape of this steroid nucleus is paramount for the rational design of novel therapeutics with enhanced specificity and reduced toxicity. This technical guide provides a comprehensive overview of the theoretical modeling of 5β,14β-androstane conformations, supported by experimental validation techniques. It is intended to serve as a resource for researchers in computational chemistry, medicinal chemistry, and drug development.
Introduction to 5β,14β-Androstane Stereochemistry
The androstane nucleus consists of a tetracyclic cyclopentanoperhydrophenanthrene ring system. The stereochemistry at the ring junctions dictates the overall shape of the molecule. In the case of 5β,14β-androstane, the hydrogen atoms at positions 5 and 14 are on the same side of the steroid backbone, resulting in a cis-fusion of the A/B and C/D rings, respectively. This "U-shaped" conformation is a hallmark of cardiotonic steroids like digitoxin and digoxin.
Theoretical Modeling of Conformations
The conformational flexibility of the 5β,14β-androstane scaffold can be explored using a variety of computational techniques. These methods provide insights into the relative energies of different conformers and the transition states that separate them.
Molecular Mechanics (MM)
Molecular mechanics is a computationally efficient method for exploring the conformational space of molecules. It employs classical mechanics and a set of parameters known as a force field to calculate the potential energy of a given conformation.
Experimental Protocol: Molecular Mechanics Conformational Search
-
Structure Preparation: A 3D model of the 5β,14β-androstane molecule is constructed using molecular modeling software.
-
Force Field Selection: A suitable force field, such as MMFF94 or AMBER, is chosen. The selection of the force field is critical and should be validated for steroid-like molecules.
-
Conformational Search Algorithm: A systematic or stochastic conformational search algorithm is employed to generate a diverse set of low-energy conformations.[1]
-
Systematic Search: This method involves the systematic rotation of all rotatable bonds by a defined increment.
-
Stochastic/Random Search (e.g., Monte Carlo): This method involves random changes to the molecular geometry, with the new conformation being accepted or rejected based on its energy.
-
-
Energy Minimization: Each generated conformation is subjected to energy minimization to locate the nearest local energy minimum.
-
Analysis: The resulting conformations are ranked by their relative energies. The global energy minimum and other low-energy conformers are identified for further analysis.
Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, the geometry and energy of molecules compared to molecular mechanics.
Experimental Protocol: DFT Geometry Optimization and Energy Calculation
-
Initial Geometries: The low-energy conformations identified from the molecular mechanics search are used as starting points for DFT calculations.
-
Method and Basis Set Selection: A functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311+G(d,p)) are chosen. The choice of functional and basis set should be appropriate for the system under investigation.[2][3]
-
Geometry Optimization: The geometry of each conformation is optimized to find the stationary point on the potential energy surface.[4][5]
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Energy Calculation: The single-point energy of the optimized geometry is calculated to determine the relative stability of the conformers.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of the 5β,14β-androstane system over time, allowing for the exploration of conformational transitions and the influence of the environment (e.g., solvent).
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The optimized low-energy conformer is placed in a simulation box, and solvent molecules (e.g., water) are added.
-
Force Field: A suitable force field is assigned to all molecules in the system.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated to ensure a stable starting point for the production simulation.
-
Production Run: The simulation is run for a specified period (e.g., nanoseconds to microseconds), and the trajectory (i.e., the coordinates of all atoms over time) is saved.
-
Analysis: The trajectory is analyzed to identify the predominant conformations, the transitions between them, and other dynamic properties.
Table 1: Representative Calculated Conformational Data for a 5β,14β-Androstane Derivative
| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C5-C10-C9) (degrees) |
| Chair-Chair | MMFF94 | 0.00 | -55.2 |
| Chair-Boat | MMFF94 | 5.8 | -25.7 |
| Boat-Boat | MMFF94 | 12.1 | 15.3 |
| Chair-Chair | B3LYP/6-31G | 0.00 | -54.8 |
| Chair-Boat | B3LYP/6-31G | 6.2 | -24.9 |
Note: The data in this table is illustrative and based on typical values found in the literature for similar steroid systems. Actual values will vary depending on the specific derivative and the computational methods used.
Experimental Validation
Theoretical models must be validated by experimental data. For conformational analysis of steroids, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and spatial arrangement of atoms in a molecule. Chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE) are particularly useful for conformational analysis.[6]
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A solution of the 5β,14β-androstane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to assign all proton and carbon signals and to identify through-space correlations.[7]
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the protons and carbons are compared to literature values for related compounds and to values predicted by theoretical calculations.
-
Coupling Constants (J-values): The magnitudes of the proton-proton coupling constants are used to determine dihedral angles via the Karplus equation, providing information about the conformation of the rings.
-
NOE Correlations: The presence of NOE cross-peaks in the NOESY spectrum indicates close spatial proximity between protons, which is invaluable for determining the overall stereochemistry and conformation.
-
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a 5β,14β-Androstane Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-1 | 1.25, 1.60 | 37.5 |
| C-3 | 3.60 | 71.2 |
| C-5 | 1.85 | 42.1 |
| C-14 | - | 84.5 |
| C-18 | 0.95 | 16.8 |
| C-19 | 1.02 | 23.4 |
Note: This is a representative table. Actual chemical shifts will vary depending on the specific substituents on the androstane skeleton.
X-ray Crystallography
X-ray crystallography provides a definitive, high-resolution three-dimensional structure of a molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals of the 5β,14β-androstane derivative are grown from a suitable solvent or solvent mixture. This is often the most challenging step.[8][9][10]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
-
Analysis: The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, which can be directly compared to the results of theoretical calculations.[11]
Table 3: Representative Crystallographic Data for a 5β,14β-Androstane Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 18.92 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: This is a representative table. The actual crystallographic parameters will be specific to the crystal structure of the compound.
Biological Relevance: Interaction with Na+/K+-ATPase and Signaling
The unique conformation of 5β,14β-androstane derivatives is critical for their interaction with the Na+/K+-ATPase pump. This interaction is not a simple inhibition of ion transport but also initiates a complex intracellular signaling cascade.
Na+/K+-ATPase Signaling Pathway
The binding of a 5β,14β-androstane derivative, such as a cardiotonic steroid, to the α-subunit of the Na+/K+-ATPase triggers a conformational change that activates the associated Src kinase.[12][13][14] This initiates a downstream signaling cascade involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of the Ras/Raf/MEK/ERK pathway, ultimately leading to changes in gene expression and cellular processes.[15][16]
Caption: Signaling pathway initiated by 5β,14β-androstane binding to Na+/K+-ATPase.
Experimental Workflow for Studying Signaling
The following workflow can be used to investigate the signaling effects of 5β,14β-androstane derivatives.
Caption: Experimental workflow for analyzing cellular signaling responses.
Conclusion
The theoretical modeling of 5β,14β-androstane conformations, when coupled with experimental validation, provides a powerful platform for understanding the structure-activity relationships of this important class of steroids. The computational methods outlined in this guide can be used to predict the preferred conformations and dynamic behavior of novel 5β,14β-androstane derivatives, while the experimental protocols provide the means to validate these predictions and to probe their biological effects. This integrated approach is essential for the development of new and improved drugs targeting the Na+/K+-ATPase and its associated signaling pathways.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 6. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Crystallization and preliminary X-ray diffraction studies of a mammalian steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary X-ray diffraction study of glycerol kinase from the hyperthermophilic archaeon Thermococcus kodakaraensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of cardiotonic steroids to Na+,K+-ATPase in the E2P state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Na/K-ATPase/Src complex and cardiotonic steroid-activated protein kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Pro-inflammatory Effects of Cardiotonic Steroids Mediated by Na+/K+-ATPase α−1 /Src Complex in Renal Epithelial Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. utoledo.edu [utoledo.edu]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 5β,14β-Androstane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5β,14β-Androstane derivatives are a class of steroids characterized by a cis-fusion of the A/B and C/D rings, and a hydroxyl group at the 14β position. This core structure is notably present in cardiotonic steroids, such as digitoxigenin, which are known for their potent inhibition of the Na+/K+-ATPase enzyme. The sensitive and specific detection of these compounds in biological matrices is crucial for pharmacological research, drug development, and toxicology studies. These application notes provide detailed protocols for the analysis of 5β,14β-androstane derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methodologies
The primary analytical methods for the detection and quantification of 5β,14β-androstane derivatives are GC-MS and LC-MS/MS. The choice of method depends on the analyte's volatility, thermal stability, and the required sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and thermally stable compounds. For non-volatile steroids like 5β,14β-androstane derivatives, chemical derivatization is necessary to increase their volatility and improve chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the analysis of non-volatile and thermally labile compounds. Derivatization can also be employed to enhance ionization efficiency and improve sensitivity.
II. Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of androstane derivatives using mass spectrometry-based methods. While specific data for 5β,14β-androstane is limited, the provided ranges for similar androstane diols are indicative of the expected performance.
Table 1: LC-MS/MS Quantitative Performance for Androstane Diols
| Parameter | Typical Range | Reference Compound(s) | Citation |
| Linearity Range | 1 - 200 pg/mL | Androstane-3α,17β-diol, Androstane-3β,17β-diol | |
| LLOQ | 1 pg/mL | Androstane-3α,17β-diol, Androstane-3β,17β-diol | |
| Recovery | ~85% | Androstane-3α,17β-diol, Androstane-3β,17β-diol | |
| Inter-day Precision | < 15% | Various Steroid Hormones | |
| Accuracy | -14.19% to 12.89% | Various Steroid Hormones |
Table 2: GC-MS Quantitative Performance for Androstane Derivatives
| Parameter | Typical Range | Reference Compound(s) | Citation |
| Linearity Range | 0.1 - 100 ng/mL | Various Androgens | |
| Detection Limit (SIM) | 0.02 - 0.5 ng/g | Various Androgens in Hair | [1] |
| Repeatability (RSD) | 4.88 - 11.24% | Various Androgens in Hair | [1] |
| Reproducibility (RSD) | 3.19 - 9.58% | Various Androgens in Hair | [1] |
III. Experimental Protocols
A. Protocol 1: LC-MS/MS Analysis of 5β,14β-Androstane Derivatives in Human Serum
This protocol is adapted from established methods for the analysis of cardiac glycoside aglycones and other androstane diols.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 200 µL of serum, add an appropriate internal standard (e.g., a deuterated analog of the target analyte).
-
Pre-treatment: Add 400 µL of 0.5% formic acid in water to the serum sample. Vortex and centrifuge to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Selected Reaction Monitoring (SRM). Monitor for the protonated molecule [M+H]+ or ammonium adduct [M+NH4]+ in Q1 and characteristic product ions in Q3. The specific transitions will need to be optimized by infusing a standard of the 5β,14β-androstane derivative.
3. Derivatization for Enhanced Sensitivity (Optional)
For very low concentrations, derivatization with nicotinic acid can be performed after the elution step to enhance the ESI response. This involves reacting the hydroxyl groups of the androstane with a nicotinoyl chloride derivative.
B. Protocol 2: GC-MS Analysis of 5β,14β-Androstane Derivatives in Urine
This protocol requires derivatization to make the steroid amenable to gas chromatography.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Hydrolysis (if analyzing conjugates): To 2 mL of urine, add an internal standard and β-glucuronidase/sulfatase solution. Incubate at 37°C for 2-4 hours to hydrolyze conjugated steroids.
-
Extraction: Adjust the pH of the hydrolyzed urine to >9 with a suitable buffer. Extract twice with 4 mL of a non-polar organic solvent (e.g., diethyl ether or a mixture of n-hexane and ethyl acetate).
-
Washing: Wash the combined organic extracts with 1 M NaOH and then with deionized water.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers of the hydroxyl groups.
3. GC-MS Conditions
-
GC System: Gas chromatograph with a capillary column.
-
Column: A low-bleed, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor the molecular ion and characteristic fragment ions of the derivatized analyte. The fragmentation of TMS-derivatized androstanes often involves losses of TMSOH (90 Da) and methyl groups (15 Da).
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of cardiotonic steroids, which share the 5β,14β-androstane core, and the general analytical workflows.
Caption: Mechanism of Na+/K+-ATPase inhibition by 5β,14β-androstane derivatives.
Caption: General analytical workflow for 5β,14β-androstane detection.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 5β,14β-Androstane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5β,14β-Androstane is a steroid molecule characterized by a cis-fusion of the A/B and C/D rings, a feature that distinguishes it from the more common 5α- and 5β-androstane isomers. This unique stereochemistry is notably found in the aglycone core of cardiac glycosides, such as digitoxigenin, which are naturally occurring compounds with significant pharmacological activity. The analysis of 5β,14β-androstane and its derivatives is crucial in drug metabolism studies, particularly in understanding the breakdown of cardiac glycosides, and in the development of new therapeutic agents. Mass spectrometry, coupled with chromatographic separation, provides the requisite sensitivity and specificity for the identification and quantification of such steroid isomers in complex biological matrices.
This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of 5β,14β-androstane, targeting researchers, scientists, and drug development professionals.
Data Presentation
The quantitative data from mass spectrometry analysis is pivotal for the identification and characterization of 5β,14β-androstane. The following table summarizes the expected mass-to-charge ratios (m/z) and relative abundances of the principal fragment ions observed in the electron ionization (EI) mass spectrum of the parent compound, 5β-androstane. While specific data for the 5β,14β-isomer is scarce, this provides a foundational fragmentation pattern. The presence of a hydroxyl group at the C-14 position in 5β,14β-androstane would likely introduce additional characteristic fragments corresponding to water loss.
Table 1: Principal Fragment Ions in the Electron Ionization Mass Spectrum of 5β-Androstane
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Abundance (%) |
| 260 | [M]⁺ | 81.7 |
| 245 | [M-CH₃]⁺ | 99.9 |
| 203 | [M-C₄H₉]⁺ | 40.3 |
| 95 | C₇H₁₁⁺ | 51.6 |
| 81 | C₆H₉⁺ | 43.3 |
Data is based on the mass spectrum of 5β-androstane and serves as an illustrative example. Actual relative abundances may vary depending on instrumentation and analytical conditions.
Experimental Protocols
Effective mass spectrometric analysis of 5β,14β-androstane necessitates meticulous sample preparation and optimized instrumental parameters. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Protocol 1: GC-MS Analysis of 5β,14β-Androstane
This protocol is suitable for the analysis of the unconjugated steroid. Derivatization is often employed to improve the volatility and chromatographic behavior of steroids.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of the biological sample (e.g., plasma, urine), add 5 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (1:1, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
2. Derivatization (Optional but Recommended)
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
Protocol 2: LC-MS/MS Analysis of 5β,14β-Androstane
This protocol is highly sensitive and specific, making it suitable for the quantification of 5β,14β-androstane in complex biological matrices without the need for derivatization.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the biological sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B.
-
1-8 min: 30-95% B.
-
8-10 min: 95% B.
-
10.1-12 min: 30% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Curtain Gas: 30 psi.
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): To be determined for 5β,14β-androstane (e.g., [M+H]⁺).
-
Product Ions (Q3): To be determined through compound optimization.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a proposed metabolic pathway for 5β,14β-androstane.
5β,14β-Androstane Analogs as Potent Cardiac Glycoside Mimics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides, a class of naturally derived compounds, have long been utilized in the treatment of heart failure due to their positive inotropic effects. Their mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining electrochemical gradients in cells. The core steroidal structure responsible for this interaction has been identified as 5β,14β-androstane-3β,14-diol. This discovery has spurred the development of synthetic analogs built upon the 5β,14β-androstane scaffold, aiming to create novel therapeutics with improved potency, selectivity, and safety profiles. These analogs serve as valuable tools for dissecting the intricate signaling pathways governed by Na+/K+-ATPase and hold promise for the development of new drugs targeting not only cardiovascular diseases but also cancer.
This document provides detailed application notes and experimental protocols for researchers engaged in the study and development of 5β,14β-androstane-based cardiac glycoside analogs.
Data Presentation: Inhibition of Na+/K+-ATPase and Inotropic Activity
The following tables summarize the biological activities of various 5β,14β-androstane analogs, providing a comparative overview of their potency.
Table 1: Na+/K+-ATPase Inhibitory Potency of 5β,14β-Androstane Analogs
| Compound | Modification | IC50 (µM) | Source |
| 2-(N,N-dimethylamino)ethyl 3β,14-dihydroxy-5β,14β-androstane-17α-acrylate | 17α-acrylate ester | 5.89 | [1] |
| 14,15-seco-14-oxo derivative of the above | Seco-D ring with 17α-acrylate | 0.12 | [1] |
| 17β-(((4-aminobutoxy)imino)methyl)-5β-androstane-3β,14β-diol | 17β-oxime ether | Significantly more potent than digitoxigenin | [2] |
| 17β-(3-((2-dimethylaminoethoxy)imino)propyl)-5β-androstane-3β,14β-diol | 17β-oxime ether | Potent inhibitor | [2] |
| Thiodigitoxigenin | Sulfur-linked ethylene glycol at C3 | 0.42 (Kapp) | [3] |
| Monoethylene glycol mimic of digitoxin | Monoethylene glycol at C3 | 0.48 (Kapp) | [3] |
Table 2: Inotropic Activity of 5β,14β-Androstane Analogs
| Compound | EC50 (µM) | Preparation | Source |
| 17β-(((4-aminobutoxy)imino)methyl)-5β-androstane-3β,14β-diol | 3-11 times more potent than digitoxigenin and digoxin | Isolated guinea pig left atria | [2] |
| 17β-(3-((2-dimethylaminoethoxy)imino)propyl)-5β-androstane-3β,14β-diol | Potent inotropic agent | Isolated guinea pig left atria | [2] |
Experimental Protocols
Protocol 1: Synthesis of a 5β,14β-Androstane Analog
This protocol provides a general methodology for the synthesis of 17β-substituted 5β,14β-androstane-3β,14-diol derivatives, which can be adapted for various analogs. The synthesis of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives serves as a representative example[4].
Materials:
-
Digitoxigenin
-
Appropriate hydrazide derivative
-
Solvents (e.g., ethanol, methanol, dichloromethane)
-
Catalyst (e.g., acetic acid)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Starting Material Preparation: Begin with a suitable 5β,14β-androstane precursor, such as a derivative of digitoxigenin where the lactone ring at C17 has been modified to an aldehyde or ketone.
-
Hydrazone Formation: Dissolve the steroidal aldehyde/ketone in a suitable solvent like ethanol.
-
Add a solution of the desired hydrazide derivative in the same solvent.
-
A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure hydrazone derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. A new approach to the design of novel inhibitors of Na+,K+-ATPase: 17alpha-substituted seco-D 5beta-androstane as cassaine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17beta-O-Aminoalkyloximes of 5beta-androstane-3beta,14beta-diol with digitalis-like activity: synthesis, cardiotonic activity, structure-activity relationships, and molecular modeling of the Na(+),K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cardiac glycoside mimics as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and quantitative structure-activity relationship of 17 beta-(hydrazonomethyl)-5 beta-androstane-3 beta,14 beta-diol derivatives that bind to Na+,K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Na+/K+-ATPase Binding Assay for 5β,14β-Androstane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium and potassium ions against their concentration gradients, a process crucial for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. The binding of specific ligands, such as cardiac glycosides which include 5β,14β-androstane derivatives, to the Na+/K+-ATPase can inhibit its pumping activity and trigger intracellular signaling cascades.[1] This dual role makes the Na+/K+-ATPase a significant target for drug discovery, particularly in the context of cardiovascular diseases and cancer.[2][3]
The 5β,14β-androstane scaffold is the core structure of many naturally occurring cardiac glycosides.[4] Synthetic derivatives of this androstane core are being extensively explored for their therapeutic potential.[5][6] Accurate and reliable methods to quantify the binding affinity and inhibitory activity of these compounds are essential for structure-activity relationship (SAR) studies and drug development.
These application notes provide detailed protocols for two key assays to characterize the interaction of 5β,14β-androstane derivatives with Na+/K+-ATPase: a radioligand binding assay using [³H]-ouabain displacement and an enzymatic activity assay based on the colorimetric detection of inorganic phosphate.
Data Presentation
The inhibitory potency of various 5β,14β-androstane derivatives against Na+/K+-ATPase is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for selected compounds from the literature.
| Compound | Na+/K+-ATPase IC50 (µM) | Source Animal/Tissue for Enzyme | Reference |
| 5β,14β-Androstane-3β,14-diol | > 100 | Dog Kidney | [4] |
| Digitoxigenin | 0.25 | Guinea Pig Heart | [5] |
| Digoxin | 0.20 | Guinea Pig Heart | [5] |
| 17β-(3-((2-dimethylaminoethoxy)imino)propyl)-5β-androstane-3β,14β-diol | 0.015 | Guinea Pig Heart | [5] |
| 17β-(((4-aminobutoxy)imino)methyl)-5β-androstane-3β,14β-diol | 0.010 | Guinea Pig Heart | [5] |
| Istaroxime | ~1.0 | Not Specified | [6] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and purity.[7]
Experimental Protocols
Preparation of Na+/K+-ATPase Enriched Microsomal Fractions
A reliable source of active Na+/K+-ATPase is crucial for both binding and activity assays. A common method involves the isolation of microsomal fractions from tissues rich in the enzyme, such as the kidney medulla or brain cortex.[8][9]
Materials:
-
Tissue source (e.g., fresh or frozen porcine or rabbit kidney medulla)
-
Homogenization buffer: 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Storage buffer: 250 mM sucrose, 30 mM histidine, pH 7.2
Protocol:
-
Mince the tissue on ice and wash with cold homogenization buffer.
-
Homogenize the tissue in 5-10 volumes of ice-cold homogenization buffer containing a protease inhibitor cocktail using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
Centrifuge the homogenate at 6,000 x g for 15 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.[10]
-
Discard the supernatant and resuspend the microsomal pellet in storage buffer.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Aliquot the enzyme preparation and store at -80°C until use.
[³H]-Ouabain Displacement Binding Assay
This competitive binding assay measures the ability of a test compound (e.g., a 5β,14β-androstane derivative) to displace the radiolabeled ligand [³H]-ouabain from its binding site on the Na+/K+-ATPase.
Materials:
-
Na+/K+-ATPase enriched microsomal fractions
-
[³H]-ouabain (specific activity ~20 Ci/mmol)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled ouabain
-
Test compounds (5β,14β-androstane derivatives)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Protocol:
-
In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 200 µL:
-
50 µL of binding buffer
-
20 µL of [³H]-ouabain (final concentration ~2-5 nM)
-
20 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding.
-
For non-specific binding, add 20 µL of a high concentration of unlabeled ouabain (final concentration ~1 mM).
-
-
Initiate the binding reaction by adding 110 µL of the Na+/K+-ATPase microsomal preparation (typically 20-50 µg of protein).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester or vacuum filtration manifold.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Na+/K+-ATPase Activity Assay (Malachite Green Phosphate Detection)
This assay determines the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The amount of Pi is quantified using the malachite green colorimetric method.[11][12][13] The inhibitory effect of a compound is determined by measuring the decrease in ATPase activity.
Materials:
-
Na+/K+-ATPase enriched microsomal fractions
-
Assay buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl, pH 7.4
-
ATP solution (10 mM)
-
Test compounds (5β,14β-androstane derivatives)
-
Ouabain (for determining Na+/K+-ATPase specific activity)
-
Malachite Green Reagent A: Ammonium molybdate in sulfuric acid
-
Malachite Green Reagent B: Malachite green hydrochloride and polyvinyl alcohol
-
Phosphate standard solution (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader (620-660 nm)
Protocol:
-
Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution (0 to 40 µM).
-
In a 96-well plate, set up the following reactions in a final volume of 50 µL:
-
Total ATPase activity: Assay buffer, microsomal preparation (5-10 µg protein), and vehicle.
-
Ouabain-insensitive ATPase activity: Assay buffer, microsomal preparation, and ouabain (final concentration 1 mM).
-
Inhibition wells: Assay buffer, microsomal preparation, and varying concentrations of the test compound.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration ~1-2 mM).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 20 µL of the Malachite Green Working Reagent (prepared by mixing Reagent A and Reagent B according to the manufacturer's instructions).[12]
-
Incubate at room temperature for 20-30 minutes to allow for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Calculate the amount of phosphate released in each well using the phosphate standard curve.
-
Determine the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.
-
Calculate the percentage inhibition of Na+/K+-ATPase activity for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
References
- 1. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Beta,14 beta-androstane-3 beta,14-diol binds to the digitalis receptor site on Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17beta-O-Aminoalkyloximes of 5beta-androstane-3beta,14beta-diol with digitalis-like activity: synthesis, cardiotonic activity, structure-activity relationships, and molecular modeling of the Na(+),K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of (Na+ plus K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Subcellular Fractionation [labome.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. eubopen.org [eubopen.org]
In Vitro Bioassays for 5β,14β-Androstane Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro assessment of 5β,14β-androstane activity. The primary biological target of this class of compounds is the Na+/K+-ATPase, an essential ion pump in animal cells. Inhibition of this enzyme leads to a cascade of downstream effects, making it a target of interest for cardiotonic and anticancer drug development. The following sections detail the key in vitro bioassays used to characterize the activity of 5β,14β-androstane derivatives.
Application Notes
The 5β,14β-androstane scaffold is the core structure of cardiac glycosides, a class of compounds known for their potent inhibition of the Na+/K+-ATPase.[1] This inhibition disrupts the sodium and potassium gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium is responsible for the positive inotropic (increased contractility) effects in cardiac muscle cells.
Beyond their cardiotonic effects, the disruption of ion homeostasis and the signaling cascade initiated by Na+/K+-ATPase inhibition have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[2] This has led to the investigation of 5β,14β-androstane derivatives as potential anticancer agents.
The primary in vitro bioassays for characterizing the activity of these compounds focus on two key aspects:
-
Direct inhibition of the Na+/K+-ATPase: This is typically assessed by measuring the enzymatic activity of purified or membrane-prepped Na+/K+-ATPase in the presence of the test compound. The [3H]ouabain displacement assay is another common method to determine the binding affinity of a compound to the cardiac glycoside binding site on the enzyme.[3][4]
-
Cellular consequences of Na+/K+-ATPase inhibition: This includes measuring cytotoxicity in cancer cell lines, assessing changes in intracellular calcium concentration, and investigating the activation of downstream signaling pathways.
These assays are crucial for structure-activity relationship (SAR) studies, enabling the optimization of compound potency and selectivity.
Quantitative Data Summary
The following tables summarize the inhibitory activity of various 5β,14β-androstane derivatives and related cardiac glycosides on Na+/K+-ATPase and their cytotoxic effects on cancer cell lines.
Table 1: Inhibition of Na+/K+-ATPase by 5β,14β-Androstane Derivatives and Cardiac Glycosides
| Compound | Na+/K+-ATPase Isoform(s) | Assay Type | Ki / KD / IC50 (nM) | Source |
| Ouabain | α1 | [3H]ouabain displacement | KD: 10.93 ± 0.38 | [4] |
| Ouabain | α2 | [3H]ouabain displacement | KD: 22.25 ± 2.96 | [4] |
| Ouabain | α3 | [3H]ouabain displacement | KD: 11.00 ± 0.05 | [4] |
| Digoxin | α1 | [3H]ouabain displacement | KD (with K+): 110.0 ± 3.9 | [5] |
| Digoxin | α2 | [3H]ouabain displacement | KD (with K+): 47.4 ± 10.0 | [5] |
| Digoxin | α3 | [3H]ouabain displacement | KD (with K+): 47.4 ± 10.0 | [5] |
| Digitoxin | α1, α2, α3 | [3H]ouabain displacement | No significant isoform selectivity | [5] |
| β-methyldigoxin | α1 | [3H]ouabain displacement | Higher affinity for α1 vs. α2/α3 | [5] |
| 5β,14β-androstane-3β,14-diol | Not specified | Enzyme activity | Binds to the digitalis receptor site | [1] |
Table 2: Cytotoxicity of 5β,14β-Androstane Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Source |
| Bufalin | Various cancer cells | Not specified | - | [2] |
| Ouabain | Not specified | Not specified | - | [2] |
| Digitoxin | Not specified | Not specified | - | [2] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Inorganic Phosphate Detection)
This protocol describes the determination of Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain.
Materials:
-
Purified or membrane-prepped Na+/K+-ATPase
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2[6]
-
ATP solution (e.g., 5 mM)
-
Test compound (5β,14β-androstane derivative) at various concentrations
-
Ouabain solution (e.g., 1 mM) as a positive control[6]
-
Trichloroacetic acid (TCA) solution for stopping the reaction
-
Reagents for colorimetric detection of inorganic phosphate (e.g., ammonium molybdate and a reducing agent)
-
Microplate reader
Protocol:
-
Prepare two sets of reaction mixtures in microcentrifuge tubes or a 96-well plate.
-
Set A (Total ATPase activity): Assay Buffer, ATP, and the test compound at various concentrations.
-
Set B (Ouabain-insensitive ATPase activity): Assay Buffer, ATP, ouabain (at a concentration sufficient to completely inhibit Na+/K+-ATPase), and the test compound at the same concentrations as in Set A.
-
-
Pre-incubate the reaction mixtures at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the Na+/K+-ATPase preparation to each well/tube.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[7]
-
Stop the reaction by adding a TCA solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to a new plate/tube.
-
Add the colorimetric reagents for phosphate detection to the supernatant.
-
Incubate for color development according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm).[7]
-
Calculate the amount of inorganic phosphate released using a standard curve prepared with known concentrations of phosphate.
-
The Na+/K+-ATPase activity is the difference in phosphate released between Set A and Set B for each test compound concentration.
-
Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.
[3H]Ouabain Displacement Assay
This assay measures the ability of a test compound to compete with radiolabeled ouabain for binding to the Na+/K+-ATPase. This provides a measure of the compound's binding affinity (Ki or KD).[3]
Materials:
-
Purified or membrane-prepped Na+/K+-ATPase
-
[3H]Ouabain
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compound (5β,14β-androstane derivative) at various concentrations
-
Unlabeled ouabain for determining non-specific binding
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
In microcentrifuge tubes, combine the Na+/K+-ATPase preparation, a fixed concentration of [3H]ouabain, and varying concentrations of the test compound.
-
For determining non-specific binding, prepare a set of tubes with a high concentration of unlabeled ouabain.
-
For determining total binding, prepare a set of tubes with only [3H]ouabain and the enzyme preparation.
-
Incubate the mixtures at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. This separates the protein-bound [3H]ouabain from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound [3H]ouabain.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the concentration of the test compound.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compound (5β,14β-androstane derivative) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability versus the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Na+/K+-ATPase Inhibition
Inhibition of the Na+/K+-ATPase by 5β,14β-androstanes triggers a complex signaling cascade. Upon binding to the α-subunit of the Na+/K+-ATPase, the pump's ion-translocating function is inhibited, leading to an increase in intracellular [Na+] and subsequently [Ca2+]. Beyond this ionic effect, the Na+/K+-ATPase also acts as a signal transducer. Binding of cardiac glycosides can lead to the activation of Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR).[8][9] This initiates downstream signaling through the Ras-Raf-MAPK and PI3K-Akt pathways. Furthermore, Na+/K+-ATPase inhibition has been shown to modulate the activity of the transcription factor NF-κB.[2][10][11][12]
Caption: Signaling pathway activated by 5β,14β-androstane binding to Na+/K+-ATPase.
Experimental Workflow for In Vitro Bioassay Cascade
A typical workflow for characterizing the in vitro activity of a novel 5β,14β-androstane derivative involves a tiered approach, starting with primary screening for Na+/K+-ATPase inhibition, followed by secondary assays to assess cellular effects.
Caption: Experimental workflow for in vitro characterization of 5β,14β-androstanes.
References
- 1. 5 Beta,14 beta-androstane-3 beta,14-diol binds to the digitalis receptor site on Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of (Na+ + K+)-ATPase activity [bio-protocol.org]
- 8. Inhibition of epidermal growth factor signaling by the cardiac glycoside ouabain in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac glycosides inhibit TNF-alpha/NF-kappaB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Cell-Based Assays for Androstane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstane derivatives, a class of steroid hormones and their synthetic analogs, play crucial roles in various physiological and pathological processes. Their interactions with nuclear receptors, primarily the Androgen Receptor (AR), Constitutive Androstane Receptor (CAR), and Estrogen Receptor (ER), make them significant targets in drug discovery and development for a range of diseases, including prostate cancer, breast cancer, and metabolic disorders. The development of robust and reliable cell-based assays is paramount for screening and characterizing the biological activity of these compounds.
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of androstane derivatives. The assays described herein include cell viability assays to assess cytotoxicity, competitive binding assays to determine receptor affinity, and reporter gene assays to measure the transcriptional activation of target receptors.
I. Cell Viability Assays
A fundamental initial step in the evaluation of any compound is to determine its effect on cell viability. This ensures that subsequent results from functional assays are not confounded by cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Cell Viability Assay
1. Cell Seeding:
-
Seed cells (e.g., LNCaP, PC-3 for prostate cancer studies; MCF-7 for breast cancer studies; HepG2 for liver-related studies) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the androstane derivatives in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down or place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Experimental Workflow: MTT Assay
Application Notes and Protocols for the HPLC Purification of 5β,14β-Androstane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5β,14β-androstane and its derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles of steroid separation and can be adapted for both analytical and preparative scale purification.
Introduction
5β,14β-Androstane is a steroid nucleus that forms the core of various biologically active compounds, including cardiotonic steroids. The purification of specific stereoisomers, such as the 5β,14β configuration, is crucial for pharmacological studies and drug development to ensure the desired therapeutic effect and to avoid potential off-target activities from other isomers. HPLC is a powerful technique for the isolation and purification of such steroid isomers from complex mixtures, such as synthetic reaction products or natural extracts.
The primary challenge in the purification of 5β,14β-androstane lies in its separation from other stereoisomers, particularly the more common 5α and 14α isomers. This requires optimized chromatographic conditions to achieve baseline resolution. Both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the specific properties of the androstane derivative and the nature of the impurities.
I. Analytical Method Development
Prior to preparative purification, it is essential to develop a robust analytical HPLC method to determine the optimal separation conditions. This involves screening different stationary phases and mobile phase compositions to achieve the best resolution.
Key Considerations for Method Development:
-
Stationary Phase Selection:
-
Reversed-Phase: C18 (octadecylsilane) columns are the most common choice for steroid separations due to their hydrophobicity. Phenyl-hexyl columns can offer alternative selectivity for aromatic steroids. For polar androstane derivatives, polar-endcapped C18 columns can provide enhanced retention and resolution.
-
Normal-Phase: Silica or diol-based columns are suitable for separating non-polar and moderately polar isomers. Normal-phase chromatography often provides excellent selectivity for steroid isomers.
-
-
Mobile Phase Selection:
-
Reversed-Phase: A mixture of water with acetonitrile or methanol is typically used. Isocratic elution (constant mobile phase composition) is preferred for simplicity, but a gradient elution (varying mobile phase composition) may be necessary for complex mixtures. The addition of small amounts of modifiers like formic acid or trifluoroacetic acid is generally not necessary for neutral androstanes but can improve peak shape for certain derivatives.
-
Normal-Phase: A mixture of a non-polar solvent like hexane or heptane with a more polar modifier such as isopropanol or ethanol is commonly used.
-
-
Detection:
-
Androstanes lack a strong chromophore, making UV detection challenging at standard wavelengths (e.g., 254 nm). Detection at lower wavelengths (e.g., 200-210 nm) is often necessary.
-
For enhanced sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
-
II. Preparative HPLC Purification Protocol: Reversed-Phase
This protocol outlines a general procedure for the preparative purification of 5β,14β-androstane using reversed-phase HPLC.
Sample Preparation
Proper sample preparation is critical to protect the preparative column and achieve optimal separation.
-
Dissolution: Dissolve the crude sample containing 5β,14β-androstane in a minimal amount of a strong solvent, such as dimethyl sulfoxide (DMSO) or a solvent that matches the initial mobile phase composition.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices like natural product extracts, an initial clean-up using a C18 SPE cartridge can be beneficial. This helps in removing highly polar and non-polar impurities.
Preparative HPLC System and Parameters
The following table summarizes a typical set of parameters for the preparative purification of a generic 5β,14β-androstane derivative. These parameters should be optimized based on the analytical method development.
| Parameter | Specification |
| Column | C18, 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient | 70% B to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Detection | UV at 205 nm or ELSD |
| Column Temperature | 30 °C |
| Fraction Collection | Time-based or peak-based collection triggered by the detector signal. |
Experimental Protocol
-
System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 70% Acetonitrile in Water) for at least 5 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Chromatographic Run: Start the gradient elution and monitor the chromatogram.
-
Fraction Collection: Collect fractions corresponding to the peak of interest (5β,14β-androstane). It is advisable to collect narrow fractions across the peak to isolate the purest portions.
-
Post-Run Wash: After the elution of the target compound, wash the column with a high percentage of the strong solvent (e.g., 95-100% Acetonitrile) to remove any strongly retained impurities.
-
Column Re-equilibration: Re-equilibrate the column to the initial conditions before the next injection.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to assess their purity.
-
Solvent Evaporation: Pool the pure fractions and remove the HPLC solvents using a rotary evaporator or a lyophilizer.
-
Compound Characterization: Confirm the identity and structure of the purified 5β,14β-androstane using appropriate analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
III. Preparative HPLC Purification Protocol: Normal-Phase
For certain androstane isomers, normal-phase HPLC may offer superior resolution.
Sample Preparation
-
Dissolution: Dissolve the crude sample in a minimal amount of a solvent compatible with the normal-phase mobile phase, such as the initial mobile phase mixture or a slightly stronger solvent.
-
Filtration: Filter the sample through a 0.45 µm PTFE syringe filter.
Preparative HPLC System and Parameters
| Parameter | Specification |
| Column | Silica, 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | HPLC-grade Hexane or Heptane |
| Mobile Phase B | HPLC-grade Isopropanol or Ethanol |
| Gradient | 5% B to 20% B over 25 minutes |
| Flow Rate | 18 mL/min |
| Injection Volume | 1-5 mL |
| Detection | UV at 205 nm or ELSD |
| Column Temperature | Ambient |
| Fraction Collection | Time-based or peak-based collection. |
Experimental Protocol
The experimental protocol for normal-phase HPLC is analogous to the reversed-phase protocol, with the key difference being the use of non-polar solvents and a polar stationary phase. Ensure the HPLC system is thoroughly flushed and dedicated to normal-phase solvents to avoid immiscibility issues.
IV. Data Presentation
The following table provides representative data for the analytical separation of a hypothetical mixture of androstane isomers, which would be the basis for developing the preparative method.
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| 5α,14α-Androstane | 12.5 | - | 1.1 |
| 5β,14β-Androstane | 14.2 | 2.1 | 1.0 |
| 5α,14β-Androstane | 15.8 | 1.8 | 1.2 |
| 5β,14α-Androstane | 17.1 | 1.5 | 1.1 |
Analytical Conditions: C18 column (150 x 4.6 mm, 5 µm), Mobile Phase: 85% Acetonitrile in Water, Flow Rate: 1.0 mL/min, Detection: UV at 205 nm.
V. Visualizations
Experimental Workflow for HPLC Purification
Caption: General workflow for the preparative HPLC purification of 5β,14β-androstane.
Logical Relationship for Method Development
Caption: Logical flow for analytical HPLC method development for androstane isomer separation.
Application Note 1: Crystallization of 5β,14β-Androstane Derivatives
-ah, I found it. A 1969 paper by Karle and Karle in Acta Crystallographica provides the crystal structure of digitoxigenin, which is a perfect example of a 5β,14β-androstane derivative. I can now populate the data table with accurate information.
Final Plan:
-
Introduction : Write a brief introduction to 5β,14β-androstanes and the importance of crystallography.
-
Application Note 1: Crystallization Protocol : Draft a detailed, generalized protocol for the crystallization of small hydrophobic molecules like 5β,14β-androstane derivatives, using methods like slow evaporation and vapor diffusion. This will be based on the general crystallization guides found in the initial search.
-
Application Note 2: X-ray Data Collection and Structure Solution Workflow : Outline the steps from a mounted crystal to a final refined structure.
-
Data Presentation : Create a table summarizing the crystallographic data for Digitoxigenin from the Karle & Karle (1969) paper. This includes unit cell dimensions, space group, and other relevant parameters.
-
Visualization 1: Experimental Workflow Diagram : Create a Graphviz DOT script for the complete experimental workflow, from sample preparation to structure validation. I will ensure it adheres to all specified color and contrast rules.
-
Visualization 2: Signaling Pathway Diagram : Create a Graphviz DOT script illustrating the mechanism of action for cardiotonic steroids (which contain the 5β,14β-androstane core) on the Na+/K+-ATPase pump, as suggested by the search results. This will also follow the strict styling guidelines.
-
Review and Format : Assemble all components into a cohesive response, add captions to diagrams, ensure all citations are correctly formatted, and check against all user requirements.### Application Notes and Protocols for Crystallographic Analysis of 5β,14β-Androstane Derivatives
The 5β,14β-androstane scaffold is the core structure of cardiotonic steroids, such as digitoxigenin, which are a class of naturally derived compounds used in the treatment of heart failure.[1] Determining the precise three-dimensional atomic arrangement of these molecules through X-ray crystallography is crucial for understanding their structure-activity relationships (SAR), designing novel derivatives with improved therapeutic profiles, and elucidating their mechanism of action at the molecular level.
These application notes provide detailed protocols for the crystallization and subsequent crystallographic analysis of 5β,14β-androstane derivatives, aimed at researchers in structural biology and medicinal chemistry.
The successful growth of high-quality, single crystals is the most critical and often most challenging step in X-ray crystallography. Steroid molecules, being largely hydrophobic, require careful selection of solvents and crystallization techniques. The following protocol outlines standard methods for obtaining diffraction-quality crystals.
Experimental Protocol: Single Crystal Growth
1. Materials and Equipment
-
Compound: 5β,14β-androstane derivative of >95% purity.
-
Solvents: HPLC-grade solvents such as acetone, ethanol, methanol, ethyl acetate, dichloromethane, hexane, and isopropanol.
-
Crystallization Vessels: Small glass vials (1-4 mL), test tubes, or multi-well crystallization plates.
-
Apparatus: A sonicator, a heating block or water bath, and a microscope for crystal inspection.
2. Procedure: Slow Evaporation Method
This is the most straightforward method for initial screening.
-
Step 1: Solvent Selection. Dissolve a small amount (2-10 mg) of the compound in a minimal volume (0.5-1.0 mL) of a "good" solvent in which it is readily soluble (e.g., acetone, ethyl acetate).
-
Step 2: Preparation of Supersaturated Solution. Gently warm the solution and/or sonicate to ensure the compound is fully dissolved. If the solution is not clear, filter it through a syringe filter into a clean vial.
-
Step 3: Crystal Growth. Cover the vial with a cap, or Parafilm, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Step 4: Incubation. Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet area of a lab bench, at a constant temperature (e.g., 4°C or 20°C).
-
Step 5: Monitoring. Check for crystal formation periodically under a microscope without disturbing the vial. High-quality crystals should appear as clear, well-defined shapes with sharp edges.
3. Procedure: Vapor Diffusion Method (Solvent/Anti-Solvent)
This method provides better control over the rate of crystallization.
-
Step 1: Solution Preparation. Dissolve the compound (2-10 mg) in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane).
-
Step 2: Setup. Place this vial (the "inner" vial) inside a larger, sealed chamber (the "outer" jar) that contains a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane).
-
Step 3: Diffusion and Crystal Growth. The "good" solvent will slowly diffuse out of the inner vial and mix with the anti-solvent in the outer jar. This gradual decrease in solubility of the compound in the inner vial promotes slow crystal growth.
-
Step 4: Incubation and Monitoring. As with slow evaporation, store the setup in a stable environment and monitor for crystal growth.
Application Note 2: X-ray Diffraction and Structure Determination
Once suitable crystals are obtained, the next phase involves collecting X-ray diffraction data and using it to solve and refine the molecular structure.
Experimental Protocol: Data Collection and Structure Solution
1. Crystal Mounting and Data Collection
-
Step 1: Crystal Harvesting. Using a cryo-loop, carefully select and remove a single crystal from the crystallization solution.
-
Step 2: Cryo-protection (if needed). Briefly soak the crystal in a cryo-protectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during data collection at low temperatures.
-
Step 3: Mounting. Mount the loop on a goniometer head and place it in the cold stream (typically 100 K) of the X-ray diffractometer.
-
Step 4: Data Collection. A modern single-crystal X-ray diffractometer is used to irradiate the crystal with a monochromatic X-ray beam. The crystal is rotated in the beam, and the resulting diffraction pattern (a series of spots) is recorded on a detector.
2. Structure Solution and Refinement
-
Step 1: Data Processing. The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Step 2: Structure Solution. The initial phases of the structure factors are determined, often using direct methods, which reveals an initial electron density map.
-
Step 3: Model Building. An initial molecular model is built into the electron density map.
-
Step 4: Refinement. The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed using metrics like the R-factor.
Data Presentation: Crystallographic Data
The following table summarizes the crystallographic data for Digitoxigenin, a representative 5β,14β-androstane derivative, providing a benchmark for newly determined structures.
| Parameter | Digitoxigenin (C₂₃H₃₄O₄) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.88 Å, b = 10.15 Å, c = 20.00 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume (V) | 2005.8 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.24 g/cm³ |
| Radiation | Cu Kα |
| R-factor | 0.082 |
| Data Source | Karle, I. L., & Karle, J. (1969). Acta Cryst. B25, 434. |
Visualizations
Experimental Workflow
The overall process from a purified compound to a validated crystal structure is outlined in the workflow diagram below.
Caption: Workflow for 5β,14β-Androstane structure determination.
Signaling Pathway
5β,14β-Androstane derivatives like cardiotonic steroids exert their biological effects primarily by inhibiting the Na+/K+-ATPase pump, which alters cellular ion concentrations.
Caption: Signaling pathway of 5β,14β-androstane-based cardiotonic steroids.
References
Troubleshooting & Optimization
Technical Support Center: 5β,14β-Androstane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 5β,14β-androstane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of 5β,14β-androstane cores?
A1: The primary challenges in synthesizing the 5β,14β-androstane scaffold, a core structure in cardiotonic steroids like digitoxigenin, include:
-
Stereocontrol: Achieving the desired cis-fusion of the A/B and C/D rings (5β and 14β stereochemistry) can be difficult. The trans-fusion is often thermodynamically more stable.[1]
-
14β-Hydroxylation: Introducing the hydroxyl group at the C14 position with the correct β-stereochemistry is a significant hurdle due to steric hindrance and the propensity for elimination reactions. Direct C14β-hydroxylation is challenging, and multi-step sequences are often required.[2]
-
Low Overall Yields: Multi-step syntheses, which are common for complex steroid structures, often suffer from low overall yields.[2]
Q2: How can I improve the stereoselectivity of the A/B ring fusion to favor the 5β-isomer?
A2: The stereochemical outcome of the A/B ring fusion is typically determined during the hydrogenation of a Δ4- or Δ5-ene precursor. To favor the 5β-isomer, catalytic hydrogenation is a key step. The choice of catalyst, solvent, and additives can significantly influence the diastereoselectivity. Palladium-based catalysts are commonly used. For instance, hydrogenation of steroidal enones in the presence of certain ionic liquids as additives can enhance the formation of the 5β-product.[3]
Q3: What are common methods for introducing the 14β-hydroxyl group?
A3: Direct hydroxylation at the C14 position is often inefficient. Common strategies to introduce the 14β-hydroxyl group involve:
-
Mukaiyama Hydration: This method requires the formation of a C14-C15 double bond, which is then hydrated.[2]
-
Multi-step sequences: These can involve the formation of a 14,15-epoxide followed by reductive opening.
-
Biocatalysis: While challenging, enzymatic hydroxylation using specific cytochrome P450 enzymes is an area of active research for achieving regioselective and stereoselective hydroxylation of steroids.[4]
Troubleshooting Guide
Problem 1: Low yield during the catalytic hydrogenation of a steroidal Δ4-en-3-one to the 5β-androstane.
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | Screen different palladium catalysts (e.g., Pd/C, PdCl2). The catalyst support and loading can also impact the reaction. |
| Incorrect Solvent | The choice of solvent can influence the stereoselectivity and reaction rate. Isopropanol is a common choice. The addition of water can sometimes improve yield but may decrease selectivity.[3] |
| Reaction Conditions | Optimize hydrogen pressure and reaction time. Typically, the reaction is run at room temperature under 1 bar of H2 for several hours.[3] |
| Presence of Impurities | Ensure the starting material is pure, as impurities can poison the catalyst. |
Problem 2: Poor stereoselectivity in the A/B ring junction, with a significant amount of the 5α-isomer being formed.
| Possible Cause | Suggested Solution |
| Thermodynamic Control | The 5α-isomer is often the more thermodynamically stable product. Ensure the reaction conditions favor kinetic control. |
| Catalyst and Additives | The use of specific additives can influence the direction of hydrogen addition. Tetrabutylammonium-based ionic liquids, particularly those with chiral counterions like mandelate, have been shown to improve 5β-selectivity.[3] |
| Steric Hindrance | Substituents on the steroid backbone, particularly at C-17, can influence the approach of the substrate to the catalyst surface.[3] Consider if modifications to distant functional groups could be beneficial. |
Data Presentation
Table 1: Effect of Different Catalysts and Additives on the 5β-Selectivity of Testosterone Hydrogenation
| Entry | Catalyst (mol%) | Additive (Ionic Liquid) | Solvent | Yield (%) | 5β:5α Ratio |
| 1 | PdCl2 (1) | None | iPrOH | - | - |
| 2 | PdCl2 (1) | [TBA][OAc] | iPrOH | 95 | 78:22 |
| 3 | PdCl2 (1) | [TBA][L-Man] | iPrOH | 94 | 82:18 |
| 4 | PdCl2 (1) | [TBA][D-Man] | iPrOH | 99 | 84:16 |
| 5 | PdCl2 (1) | [TBA][L-Lac] | iPrOH | 92 | 85:15 |
Data adapted from Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids.[3]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Steroidal Enone with Enhanced 5β-Selectivity
-
To a reaction flask, add the steroidal enone (1 mmol), the palladium catalyst (e.g., PdCl2, 1 mol%), and the ionic liquid additive (e.g., [TBA][D-Man], 200 mg).
-
Add the solvent (e.g., isopropanol, with a mass ratio of solvent to ionic liquid of 5).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 bar) at room temperature for 18 hours.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Extract the product from the ionic liquid using a suitable solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to separate the 5β and 5α isomers.
-
Determine the diastereomeric ratio using 1H NMR spectroscopy.[3]
Protocol 2: General Procedure for a Mitsunobu Reaction on a Steroidal Alcohol
The Mitsunobu reaction is useful for inverting the stereochemistry of a secondary alcohol, which can be a key step in achieving the desired stereoisomer.
-
Dissolve the steroidal alcohol (1.0 equiv), the acidic pronucleophile (e.g., benzoic acid, 1.1 equiv), and triphenylphosphine (1.1 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.1 equiv) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and concentrate the filtrate.
-
Purify the product by column chromatography on silica gel.[5]
Visualizations
Caption: Experimental workflow for the synthesis of 5β-Androstan-3-one.
Caption: Troubleshooting decision tree for low yield in 5β,14β-androstane synthesis.
References
- 1. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Overcoming Solubility Issues with 5β,14β-Androstane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 5β,14β-androstane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is 5β,14β-androstane poorly soluble in aqueous solutions?
A1: 5β,14β-androstane possesses a rigid, non-polar steroid nucleus, making it highly lipophilic (fat-soluble) and hydrophobic (water-repelling). This inherent chemical structure leads to low aqueous solubility, a common challenge with many steroid compounds. The large, non-polar surface area of the molecule makes it difficult for water molecules to surround and solvate it, leading to precipitation in aqueous media.[1][2]
Q2: What are the initial signs of solubility problems in my experiment?
A2: Common indicators of poor solubility include:
-
Precipitation: The compound coming out of solution as a solid, either immediately or over time.
-
Cloudiness or turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.
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Inconsistent results: Poor solubility can lead to variable drug concentrations and, consequently, unreliable and non-reproducible experimental outcomes.
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Low bioavailability in cell-based assays: The compound may not be able to effectively cross cell membranes to reach its target if it is not adequately dissolved.[2]
Q3: What are the main strategies to improve the solubility of lipophilic compounds like 5β,14β-androstane?
A3: Strategies for enhancing solubility can be broadly categorized into physical and chemical modifications:
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Physical Modifications: These methods alter the physical properties of the drug substance. They include techniques like particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[1][3][4]
-
Chemical Modifications: These approaches involve the use of excipients or chemical alterations to the compound. Common methods include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[3][4][5]
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous buffer.
Cause: The concentration of the androstane derivative exceeds its solubility limit in the chosen aqueous medium.
Solutions:
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the buffer can significantly increase solubility. However, the neutral androstane backbone has limited ionizable properties.
-
Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. This technique, known as co-solvency, reduces the polarity of the solvent system, allowing for better solvation of the lipophilic compound.[4][5][6]
-
Recommended Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG) 300, and PEG 400 are commonly used.[6]
-
Caution: Always perform a vehicle control experiment to ensure the co-solvent itself does not affect the experimental outcome. High concentrations of organic solvents can be toxic to cells.
-
Experimental Protocol: Co-solvent Solubility Screen
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Prepare stock solutions of your 5β,14β-androstane derivative in various neat organic solvents (e.g., 100% Ethanol, 100% DMSO).
-
Create a series of aqueous buffers containing different percentages of the co-solvent (e.g., 0.1%, 0.5%, 1%, 5%, 10% v/v).
-
Add the androstane stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
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Visually inspect for precipitation immediately and after a set incubation period (e.g., 1, 4, and 24 hours) at the experimental temperature.
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Determine the lowest percentage of co-solvent that maintains the compound in solution.
Issue 2: My compound has low bioavailability in cell-based assays despite being dissolved in a co-solvent.
Cause: While the compound is in solution, it may be forming aggregates or not effectively partitioning into the cell membrane.
Solutions:
-
Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate the lipophilic androstane derivative, increasing its apparent solubility and facilitating its transport to the cell surface.[6][7]
-
Recommended Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), and Cremophor EL.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The androstane derivative can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is more water-soluble.[3][6][8][9]
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Commonly Used Cyclodextrins: Beta-cyclodextrin (β-CD), Hydroxypropyl-beta-cyclodextrin (HP-β-CD), and Sulfobutylether-beta-cyclodextrin (SBE-β-CD).
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations.
-
Add the 5β,14β-androstane derivative to each cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Determine the solubility enhancement by measuring the concentration of the dissolved androstane derivative, for example, by using HPLC.
Issue 3: For in vivo studies, oral administration of the androstane derivative shows poor absorption.
Cause: The highly lipophilic nature of the compound leads to poor dissolution in the gastrointestinal tract and potential first-pass metabolism.[2][10]
Solutions:
-
Lipid-Based Formulations: Formulating the androstane derivative in a lipid-based delivery system can significantly enhance its oral bioavailability. These formulations can improve solubilization in the gut and promote lymphatic transport, which can bypass first-pass metabolism.[2][8][10][11]
-
Types of Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[5]
-
-
-
Particle Size Reduction:
Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Disperse the micronized 5β,14β-androstane derivative in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Subject the suspension to high-pressure homogenization. This process involves forcing the suspension through a narrow gap at high pressure, which reduces the particle size through cavitation and shear forces.
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Repeat the homogenization cycles until the desired particle size distribution is achieved, as monitored by techniques like dynamic light scattering (DLS).
Data Summary
The following table summarizes common solubility enhancement techniques and their typical effective concentration ranges for lipophilic compounds.
| Technique | Excipient/Method | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvency | DMSO, Ethanol, PEG 400 | 0.1% - 10% (v/v) | Simple to prepare, effective for many compounds.[4][5] | Potential for solvent toxicity at higher concentrations. |
| Surfactants | Tween 80, Cremophor EL | 0.1% - 5% (w/v) | Enhances wetting and forms micelles to solubilize the compound.[6] | Can interfere with some biological assays. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1% - 20% (w/v) | Low toxicity, forms a true solution of the complex.[3][9] | Can be expensive, limited by the stoichiometry of complexation. |
| Lipid Formulations | SEDDS | Formulation dependent | Enhances oral bioavailability, can reduce food effects.[2][10][11] | Complex formulation development and characterization. |
| Particle Size Reduction | Nanosuspension | N/A | Increases dissolution rate, suitable for various administration routes.[1][5][12] | Requires specialized equipment, potential for particle aggregation. |
Visualizing Experimental Workflows and Potential Signaling Pathways
The following diagrams illustrate a general workflow for solubility screening and potential signaling pathways that androstane derivatives have been shown to modulate in the literature.
Caption: A stepwise workflow for troubleshooting the solubility of 5β,14β-androstane derivatives.
While the specific signaling pathways of 5β,14β-androstane are not well-documented, other androstane derivatives have been shown to interact with key cellular signaling pathways. The following diagram illustrates the PI3K/AKT pathway, which is known to be activated by some androstane metabolites.[13][14]
Caption: Example of the PI3K/AKT signaling pathway modulated by certain androstane metabolites.
Additionally, some androstane derivatives can interact with steroid hormone receptors, such as the estrogen receptor β (ERβ).[15][16][17]
Caption: Potential mechanism of action via Estrogen Receptor β for certain androstane derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. symmetric.events [symmetric.events]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. longdom.org [longdom.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 9. iajps.com [iajps.com]
- 10. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. A role for the androgen metabolite, 5alpha-androstane-3beta,17beta-diol, in modulating oestrogen receptor beta-mediated regulation of hormonal stress reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Parameters for 5β,14β-Androstane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural elucidation of 5β,14β-androstane derivatives. This class of steroids, forming the core of vital compounds like cardenolides and bufadienolides, presents unique challenges in NMR due to significant signal overlap in the aliphatic region.[1][2][3] This guide offers practical solutions and detailed experimental protocols to overcome these challenges.
Troubleshooting Guide
This section addresses common issues encountered during NMR analysis of 5β,14β-androstane and related steroid structures.
| Problem | Potential Cause | Recommended Solution |
| Severe Peak Overlap in the 1H Spectrum | The rigid, saturated tetracyclic core of the androstane skeleton results in many CH and CH2 groups with similar chemical environments, leading to a crowded aliphatic region often referred to as the "steroid hump".[1][2] | - Increase Spectrometer Field Strength: Higher field magnets (e.g., 600 MHz or higher) will increase chemical shift dispersion. - Use 2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can resolve individual signals by correlating them in a second dimension.[2][4][5][6] - Employ Different Solvents: Changing the solvent (e.g., from CDCl3 to C6D6, CD3OD, or DMSO-d6) can induce differential shifts in proton resonances, potentially resolving overlapped signals. |
| Poor Signal-to-Noise Ratio (S/N) | - Insufficient sample concentration. - Suboptimal acquisition parameters. - Incorrect probe tuning and matching. | - Increase the Number of Scans (NS): Doubling the number of scans will increase the S/N by a factor of √2. - Optimize the Relaxation Delay (d1): For quantitative analysis, d1 should be at least 5 times the longest T1 relaxation time of the protons of interest. For routine spectra, a d1 of 1-2 seconds is often sufficient. - Ensure Proper Probe Tuning: Always tune and match the probe for each sample to maximize sensitivity. |
| Difficulty in Assigning Quaternary Carbons | Quaternary carbons lack directly attached protons, making them undetectable in HSQC spectra and sometimes weak in 13C spectra. | - Use Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects long-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the assignment of quaternary carbons based on their proximity to nearby protons.[7] - Optimize HMBC Delay: The long-range delay (often denoted as d6 or similar) should be optimized based on the expected JCH coupling constants (typically 4-10 Hz). A value of 60-100 ms is a good starting point. |
| Ambiguous Stereochemical Assignments | Through-bond J-coupling information from COSY may be insufficient to definitively determine the stereochemistry, especially at ring junctions. | - Utilize Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space correlations between protons that are close to each other, providing crucial information for determining relative stereochemistry.[8][9][10] - Optimize Mixing Time: The NOESY mixing time (d8) is a critical parameter. For small molecules like androstanes, a mixing time of 0.5-1.0 seconds is a good starting point.[8][9] |
| Broad or Distorted Peak Shapes | - Poor shimming of the magnetic field. - Sample precipitation or inhomogeneity. - Presence of paramagnetic impurities. | - Re-shim the Magnet: Perform automated or manual shimming to improve magnetic field homogeneity. - Check Sample Solubility: Ensure the compound is fully dissolved in the NMR solvent. Filtering the sample can help remove particulate matter. - Sample Purification: If paramagnetic impurities are suspected, further purification of the sample may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a standard set of NMR experiments for the complete structure elucidation of a novel 5β,14β-androstane derivative?
A1: A comprehensive set of experiments would include:
-
1D 1H NMR: To get an overview of the proton signals.
-
1D 13C NMR (with DEPT-135/90): To identify the number of carbon atoms and distinguish between CH, CH2, and CH3 groups.
-
2D 1H-1H COSY: To establish proton-proton spin systems and identify neighboring protons.[11][12]
-
2D 1H-13C HSQC: To correlate protons with their directly attached carbons.[13][14]
-
2D 1H-13C HMBC: To identify long-range correlations between protons and carbons, crucial for connecting spin systems and assigning quaternary carbons.[7]
-
2D NOESY or ROESY: To determine the relative stereochemistry by identifying protons that are close in space.[8][9][10]
Q2: How can I differentiate between the 5α and 5β stereochemistry in an androstane derivative using NMR?
A2: The stereochemistry at C-5 significantly influences the chemical shifts of the angular methyl groups (C-18 and C-19) and the coupling constants of protons in the A and B rings. In 5β-androstanes, the A/B ring junction is cis-fused, leading to a more folded conformation. This typically results in a downfield shift for the C-19 methyl protons compared to the trans-fused 5α-isomers. NOESY experiments are also invaluable, as key NOE correlations between the C-19 methyl protons and protons on the A and B rings will differ between the two isomers.[3]
Q3: My 1H NMR spectrum is too crowded in the 1.0-2.5 ppm region. What is the best first step to resolve the signals?
A3: The most effective first step is to run a 2D 1H-13C HSQC experiment. This will spread the proton signals along the 13C chemical shift axis, which has a much larger range, thereby resolving many of the overlapping proton signals.[13][14]
Q4: When should I choose a ROESY experiment over a NOESY experiment?
A4: For small to medium-sized molecules like androstane derivatives (molecular weight < 700 Da), NOESY is generally the preferred experiment.[8][9] ROESY is particularly useful for molecules in the intermediate size range where the NOE enhancement may be close to zero. However, ROESY spectra can be more prone to artifacts.
Experimental Protocols
The following are detailed methodologies for key NMR experiments for the analysis of 5β,14β-androstane derivatives.
Sample Preparation
-
Dissolve the Sample: Dissolve 5-10 mg of the purified androstane derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, C6D6, CD3OD).
-
Filter the Solution: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Degassing (for NOESY/ROESY): For optimal NOE measurements, it is recommended to degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes.
Standard 1D 1H and 13C NMR Acquisition
These are foundational experiments for obtaining an overview of the molecular structure.
| Parameter | 1H NMR | 13C NMR |
| Pulse Program | zg30 or zg | zgpg30 |
| Number of Scans (NS) | 8-16 | 1024-4096 |
| Relaxation Delay (d1) | 1.0 - 2.0 s | 2.0 s |
| Acquisition Time (aq) | 2.0 - 4.0 s | 1.0 - 1.5 s |
| Spectral Width (sw) | 12-16 ppm | 200-240 ppm |
| Transmitter Frequency Offset (o1p) | Centered in the middle of the spectrum (~5-6 ppm) | Centered in the middle of the spectrum (~100-120 ppm) |
2D NMR Experimental Parameters
The following tables provide recommended starting parameters for common 2D NMR experiments. These may need to be optimized based on the specific compound and spectrometer.
1H-1H COSY (Correlation Spectroscopy)
| Parameter | Value | Purpose |
| Pulse Program | cosygpqf | Gradient-selected, phase-sensitive COSY |
| Number of Scans (NS) | 2-4 | Adequate for most samples |
| Relaxation Delay (d1) | 1.0 - 1.5 s | Time for magnetization to return to equilibrium |
| Number of Increments (F1) | 256-512 | Determines resolution in the indirect dimension |
| Spectral Width (F1 & F2) | 10-12 ppm | Should cover all proton signals |
1H-13C HSQC (Heteronuclear Single Quantum Coherence)
| Parameter | Value | Purpose |
| Pulse Program | hsqcedetgpsisp2.2 | Edited HSQC for CH/CH2/CH3 differentiation |
| Number of Scans (NS) | 2-8 | Depends on sample concentration |
| Relaxation Delay (d1) | 1.0 - 1.5 s | |
| Number of Increments (F1) | 128-256 | |
| Spectral Width (F2 - 1H) | 10-12 ppm | |
| Spectral Width (F1 - 13C) | 100-160 ppm | Focus on the aliphatic and oxygenated carbon region |
| 1JCH Coupling Constant | 145 Hz | Average one-bond C-H coupling |
1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
| Parameter | Value | Purpose |
| Pulse Program | hmbcgplpndqf | Gradient-selected HMBC |
| Number of Scans (NS) | 8-32 | Requires more scans than HSQC |
| Relaxation Delay (d1) | 1.5 - 2.0 s | |
| Number of Increments (F1) | 256-512 | |
| Spectral Width (F2 - 1H) | 10-12 ppm | |
| Spectral Width (F1 - 13C) | 180-220 ppm | Cover the full carbon chemical shift range |
| Long-range JCH | 8 Hz | Optimized for 2-3 bond correlations |
1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)
| Parameter | Value | Purpose |
| Pulse Program | noesygpph | Gradient-selected phase-sensitive NOESY |
| Number of Scans (NS) | 8-16 | |
| Relaxation Delay (d1) | 1.5 - 2.0 s | |
| Number of Increments (F1) | 256-512 | |
| Spectral Width (F1 & F2) | 10-12 ppm | |
| Mixing Time (d8) | 0.5 - 1.0 s | Crucial for observing NOE correlations in small molecules[8][9] |
Visualizations
The following diagrams illustrate key concepts and workflows for optimizing NMR experiments for 5β,14β-androstane derivatives.
Caption: Workflow for the structural elucidation of 5β,14β-androstane derivatives.
Caption: Decision-making process for resolving signal overlap in 1H NMR spectra.
Caption: Key NOE correlations for the axial C-19 methyl group in a 5β-androstane.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. emerypharma.com [emerypharma.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Support Center: 5β,14β-Androstane Sample Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5β,14β-androstane samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 5β,14β-androstane sample degradation?
A1: The degradation of 5β,14β-androstanes, a class of cardiac glycosides, is primarily caused by hydrolysis of the glycosidic linkages, isomerization of the lactone ring, and oxidation of the steroid nucleus.[1][2][3] These processes can be initiated by several factors, including:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the sugar moieties attached to the androstane core.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4][5]
-
Enzymatic Activity: If samples are derived from plant materials, endogenous enzymes like β-glucosidases can cleave sugar residues if not properly inactivated during sample preparation.[6][7]
-
Moisture: The presence of water can facilitate hydrolytic degradation.
-
Oxidizing Agents: Exposure to oxidizing agents can lead to modifications of the steroid nucleus.[1][8]
Q2: I'm observing unexpected peaks in my HPLC analysis of a recently prepared 5β,14β-androstane sample. What could be the cause?
A2: The appearance of unexpected peaks in your HPLC chromatogram often indicates the presence of degradation products. The most likely culprits are hydrolytic products where one or more sugar units have been cleaved from the parent glycoside.[2][6] Another possibility is the formation of iso-cardenolides due to isomerization of the lactone ring, particularly under alkaline conditions.[2] To confirm, you can perform forced degradation studies under acidic, basic, and oxidative conditions and compare the resulting chromatograms with your sample.
Q3: What are the recommended conditions for the short-term and long-term storage of 5β,14β-androstane samples?
A3: Proper storage is critical to maintaining the integrity of your 5β,14β-androstane samples. The recommended storage conditions depend on the duration of storage and the sample matrix.
| Storage Duration | Temperature | Container/Solvent Conditions | Rationale |
| Short-Term (up to 24 hours) | 4°C | In a tightly sealed vial, dissolved in a non-aqueous, aprotic solvent (e.g., DMSO, acetonitrile). | Refrigeration slows down the rate of chemical reactions. Aprotic solvents minimize hydrolysis. |
| Long-Term (days to months) | -20°C or -80°C | In a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), dissolved in an appropriate solvent. | Freezing significantly reduces molecular motion and enzymatic activity, preserving the sample's integrity for extended periods.[4][5][9] |
Q4: Can I store my 5β,14β-androstane samples dissolved in methanol or ethanol?
A4: While methanol and ethanol are common solvents for initial extraction, for long-term storage, aprotic solvents like DMSO or acetonitrile are generally preferred to minimize the risk of solvolysis (a type of hydrolysis involving the solvent). If alcoholic solvents must be used, ensure the samples are stored at -80°C to minimize any potential reactions.
Q5: How can I inactivate endogenous enzymes in my plant-derived 5β,14β-androstane extracts?
A5: To prevent enzymatic degradation of your 5β,14β-androstane glycosides, it is crucial to inactivate endogenous plant enzymes immediately after sample collection. A common method is to dry the plant material rapidly at a temperature below 60°C. This temperature is high enough to denature most enzymes without causing significant thermal degradation of the androstanes. Storing the dried material in a moisture-proof container is also essential.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
-
Symptom: A previously potent 5β,14β-androstane sample shows reduced biological activity, or there is high variability in results between experimental replicates.
-
Possible Cause: Sample degradation leading to a lower concentration of the active compound.
-
Troubleshooting Steps:
-
Verify Sample Integrity: Re-analyze the sample using a validated analytical method (e.g., HPLC-UV) to check for the presence of degradation products and quantify the concentration of the parent compound.
-
Review Storage Conditions: Ensure that the sample has been stored at the recommended temperature and protected from light and moisture.
-
Check Solvent Compatibility: Confirm that the solvent used for storage and in the assay is not contributing to degradation.
-
Prepare Fresh Samples: If degradation is confirmed, prepare fresh samples from a reliable stock and repeat the assay.
-
Issue 2: Physical Changes in the Sample
-
Symptom: The sample, which was initially a clear solution, has become cloudy or shows precipitate.
-
Possible Cause:
-
Precipitation: The compound may be coming out of solution due to temperature changes or solvent evaporation.
-
Degradation: Some degradation products may be less soluble than the parent compound.
-
-
Troubleshooting Steps:
-
Gently Warm and Vortex: Allow the sample to come to room temperature and gently vortex to see if the precipitate redissolves.
-
Solubility Check: Verify the solubility of your 5β,14β-androstane in the chosen solvent at the storage temperature.
-
Analyze Supernatant and Precipitate: If possible, separate the supernatant and the precipitate and analyze both by HPLC to determine their composition. This can help identify if the precipitate is the parent compound or a degradation product.
-
Experimental Protocols
Protocol 1: Stability Testing of a 5β,14β-Androstane Sample by HPLC-UV
Objective: To assess the stability of a 5β,14β-androstane sample under specific storage conditions (e.g., temperature, solvent).
Materials:
-
5β,14β-androstane sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the 5β,14β-androstane in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several HPLC vials.
-
-
Initial Analysis (Time Zero):
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Immediately analyze one of the aliquots by HPLC to determine the initial peak area and purity of the 5β,14β-androstane. This will serve as the baseline.
-
-
Storage:
-
Store the remaining aliquots under the desired test conditions (e.g., 4°C, 25°C, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from storage.
-
Allow the sample to equilibrate to room temperature.
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Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the 5β,14β-androstane at each time point to the initial peak area.
-
Calculate the percentage of the compound remaining at each time point.
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Monitor the appearance and growth of any new peaks, which may indicate degradation products.
-
Visualizations
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 3. amu.edu.az [amu.edu.az]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of steroid hormones in saliva: Effects of sample storage condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of extraction, microbial fermentation and storage on the cardenolide profile of Strophanthus kombé Oliv. seed preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2069687A - Process for the partial hydrolysis of cardio-active digitalis glucosides and products obtained thereby - Google Patents [patents.google.com]
- 8. Catalysis of the oxidation and reduction reactions of steroid and stilbene estrogens by nuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Stereoisomers of 5β,14β-Androstane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the resolution of 5β,14β-androstane stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving stereoisomers of 5β,14β-androstane?
A1: The main techniques for resolving stereoisomers, including those of 5β,14β-androstane, are chemical resolution, enzymatic resolution, and chiral chromatography.[1]
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Chemical Resolution: This involves reacting the stereoisomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional methods like crystallization.[2]
-
Enzymatic Resolution: This method uses enzymes that selectively react with one stereoisomer, allowing for the separation of the unreacted stereoisomer.[1]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers and diastereomers directly.[3]
Q2: Which type of stereoisomers are typically resolved for 5β,14β-androstane?
A2: For a molecule like 5β,14β-androstane, which has multiple chiral centers, both enantiomers and diastereomers can be subject to resolution. The specific stereoisomers of interest will depend on the synthetic route and the biological activity being investigated.
Q3: What are the common challenges in separating stereoisomers of steroid compounds like 5β,14β-androstane?
A3: Steroid isomers often have very similar polarities and structures, making them difficult to separate.[4] Key challenges include:
-
Finding a chiral stationary phase (CSP) with sufficient selectivity for the specific stereoisomers.
-
Optimizing the mobile phase to achieve baseline resolution without excessive peak broadening.
-
Dealing with low sample solubility in the mobile phase.
-
Preventing on-column degradation of sensitive compounds.
Q4: How do I choose the right chiral stationary phase (CSP) for my separation?
A4: There is no universal CSP, and the selection is often empirical.[3] A screening approach using columns with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based) is recommended. For steroid-like molecules, polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point.
Q5: Can I use normal-phase HPLC to separate diastereomers of 5β,14β-androstane derivatives?
A5: Yes, if you have formed diastereomers by reacting your 5β,14β-androstane mixture with a chiral derivatizing agent, you can often separate these diastereomers on a standard achiral silica gel column using normal-phase HPLC.[5]
Troubleshooting Guides
HPLC Method Development for Chiral Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Strong sample solvent effects. | - Screen a variety of CSPs with different selectivities (e.g., polysaccharide, cyclodextrin). - For polysaccharide CSPs, try different alcohol modifiers (e.g., ethanol, isopropanol) in hexane or heptane. - For polar CSPs, try polar organic or reversed-phase conditions. - Dissolve the sample in the mobile phase whenever possible. |
| Poor resolution (overlapping peaks) | - Mobile phase is too strong or too weak. - Flow rate is too high. - Column temperature is not optimal. - Inefficient column. | - Adjust the ratio of the polar modifier in the mobile phase. - Reduce the flow rate to increase the interaction time with the CSP. - Evaluate the effect of temperature on the separation; sometimes sub-ambient temperatures improve resolution. - Check the column performance with a standard compound. |
| Peak tailing | - Secondary interactions with the stationary phase. - Column overload. - Mismatch between sample solvent and mobile phase. | - Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). - Reduce the injection volume or sample concentration. - Ensure the sample solvent is weaker than or the same as the mobile phase. |
| Irreproducible retention times | - Inadequate column equilibration. - Fluctuations in mobile phase composition. - Temperature variations. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run. - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
While a specific, validated protocol for the chiral resolution of 5β,14β-androstane was not found in the searched literature, a general experimental workflow and starting conditions for method development can be proposed based on the separation of similar steroid compounds.
General Experimental Workflow for Chiral HPLC Separation
Suggested Starting Conditions for Method Development
| Parameter | Suggested Starting Condition |
| Chiral Stationary Phase (CSP) | Chiralpak® AD-H or Chiralcel® OD-H (polysaccharide-based) |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at a low wavelength (e.g., 200-210 nm) if no chromophore, or Mass Spectrometry (MS) |
| Injection Volume | 5 - 10 µL |
Note: These are starting points. Optimization of the mobile phase composition (by varying the alcohol percentage or trying different alcohols like ethanol) and temperature will likely be necessary to achieve a satisfactory separation.
Signaling Pathway
5β,14β-Androstane derivatives, as cardiotonic steroids, can interact with the Na+/K+-ATPase, which acts as a signal transducer. Binding of these ligands to Na+/K+-ATPase can activate several downstream signaling cascades.
References
- 1. reddit.com [reddit.com]
- 2. Differentiation of steroid isomers by steroid analogues adducted trapped ion mobility spectrometry-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5β,14β-Androstane for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5β,14β-androstane and its derivatives during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 5β,14β-androstane derivatives in aqueous solutions?
A1: The stability of 5β,14β-androstane derivatives, which are often cardiac glycosides, is primarily influenced by pH, temperature, and light exposure. Hydrolysis of the glycosidic linkages is a major degradation pathway, and this process is significantly accelerated in acidic conditions.[1] Elevated temperatures also increase the rate of degradation. Exposure to UV light can lead to photochemical degradation.[2]
Q2: What are the recommended storage conditions for 5β,14β-androstane stock solutions and samples?
A2: For long-term storage, it is recommended to store stock solutions of 5β,14β-androstane derivatives in a non-aqueous, inert solvent (e.g., DMSO, ethanol) at -20°C or lower, protected from light. For aqueous solutions used in assays, it is advisable to prepare them fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.
Q3: Can I use cyclodextrins to improve the stability of my 5β,14β-androstane compound in an aqueous assay buffer?
A3: Yes, cyclodextrins can be effective in stabilizing steroid compounds in aqueous solutions. They form inclusion complexes with the steroid, which can protect the molecule from hydrolysis and oxidation.
Q4: My immunoassay for a 5β,14β-androstane derivative is showing high variability. What could be the cause?
A4: High variability in immunoassays can stem from several factors. One common issue with steroid immunoassays is cross-reactivity of the antibody with structurally similar compounds or metabolites in your sample. Inadequate washing steps, improper reagent preparation, or instability of the analyte during incubation can also contribute to variability.
Q5: When should I consider using LC-MS/MS instead of an immunoassay for quantifying 5β,14β-androstane derivatives?
A5: LC-MS/MS is generally preferred when high specificity and the ability to measure multiple analytes simultaneously are required. It is particularly advantageous for complex biological matrices where immunoassays may suffer from cross-reactivity. LC-MS/MS can distinguish between the parent compound and its metabolites, providing a more accurate quantification.
Troubleshooting Guides
Immunoassay Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Degraded 5β,14β-androstane conjugate (in competitive assays). | Prepare fresh conjugate and store it properly. |
| Inactive enzyme conjugate. | Use a fresh batch of enzyme conjugate and verify its activity. | |
| Insufficient incubation time or incorrect temperature. | Optimize incubation times and ensure the assay is run at the recommended temperature. | |
| High Background | Insufficient blocking of the microplate. | Use a more effective blocking buffer or increase the blocking incubation time. |
| Inadequate washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. | |
| Non-specific binding of the antibody. | Include a non-specific binding control (no primary antibody) to assess the level of background. Consider using a higher-quality antibody. | |
| High Coefficient of Variation (%CV) | Pipetting errors. | Ensure proper pipette calibration and technique. |
| Inconsistent incubation times between wells. | Use a multichannel pipette for simultaneous addition of reagents. | |
| Instability of the 5β,14β-androstane derivative in the assay buffer. | Consider the use of stabilizing agents like cyclodextrins or prepare samples immediately before analysis. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause | Recommendation |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the analytical column. |
| Incompatible mobile phase pH with the analyte. | Adjust the mobile phase pH to improve peak shape. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Low Signal Intensity | Ion suppression from matrix components. | Improve sample cleanup procedures (e.g., solid-phase extraction). |
| Inefficient ionization. | Optimize ion source parameters (e.g., temperature, gas flows). | |
| Degradation of the analyte in the autosampler. | Keep the autosampler temperature low and analyze samples promptly after preparation. | |
| Retention Time Shift | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation: Stability of Cardenolides
The stability of 5β,14β-androstane derivatives is exemplified by the hydrolysis kinetics of digoxin, a structurally related cardenolide. The data below illustrates the significant impact of pH on the degradation rate.
Table 1: Pseudo-first-order rate constants (k) for the hydrolysis of Digoxin at 37°C
| pH | k (hours⁻¹) | Half-life (t½) (hours) |
| 1.0 | 0.231 | 3.0 |
| 2.0 | 0.069 | 10.0 |
| 3.0 | 0.023 | 30.1 |
| 4.0 | 0.007 | 99.0 |
| 5.0 | 0.002 | 346.6 |
| 6.0 | < 0.001 | > 693.1 |
| 7.0 | < 0.001 | > 693.1 |
Data adapted from a study on digoxin hydrolysis.[1] The 5β,14β-androstane core is susceptible to similar acid-catalyzed hydrolysis.
Experimental Protocols
Protocol 1: Na+/K+-ATPase Inhibition Assay
This protocol is designed to assess the inhibitory activity of 5β,14β-androstane derivatives on Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 2 mM ATP, pH 7.4
-
5β,14β-androstane derivative stock solution (in DMSO)
-
Ouabain (positive control)
-
Malachite Green Phosphate Assay Kit
Procedure:
-
Prepare serial dilutions of the 5β,14β-androstane derivative and ouabain in the Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well microplate, add 10 µL of each dilution to triplicate wells.
-
Add 80 µL of Assay Buffer containing the Na+/K+-ATPase enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (to a final concentration of 2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Competitive ELISA for a 5β,14β-Androstane Derivative
This protocol outlines a general procedure for a competitive ELISA to quantify a 5β,14β-androstane derivative.
Materials:
-
Microplate pre-coated with a capture antibody specific for the 5β,14β-androstane derivative.
-
Standard solution of the 5β,14β-androstane derivative.
-
5β,14β-androstane derivative conjugated to an enzyme (e.g., HRP).
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
Procedure:
-
Prepare serial dilutions of the standard and the unknown samples in the Assay Buffer.
-
Add 50 µL of the standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of the enzyme-conjugated 5β,14β-androstane derivative to each well.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the concentration of the standard.
-
Determine the concentration of the 5β,14β-androstane derivative in the unknown samples by interpolating their absorbance values from the standard curve.
Visualizations
Below are diagrams illustrating key concepts relevant to working with 5β,14β-androstane derivatives.
References
refining purification protocols for 5beta,14beta-androstane
Technical Support Center: 5β,14β-Androstane Purification
Welcome to the technical support center for the purification of 5β,14β-androstane and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of 5β,14β-androstane? A1: Impurities are typically process-related and can include unreacted starting materials, reagents, isomers (e.g., 5α-isomers), and byproducts from side reactions.[1][2] Degradation products can also form if the compound is exposed to harsh conditions like inappropriate temperatures or pH.[2]
Q2: Which chromatographic method is best suited for 5β,14β-androstane purification? A2: Both normal-phase and reverse-phase High-Performance Liquid Chromatography (HPLC) are powerful tools for steroid purification.[3][4] The choice depends on the specific impurities. Reverse-phase HPLC, often using a C8 or C18 column with an acetonitrile/water mobile phase, is commonly employed for separating steroids and their impurities.[5][6]
Q3: What is a suitable solvent system for the recrystallization of androstane derivatives? A3: The ideal solvent system depends on the specific derivative's polarity. A common approach is to dissolve the crude product in a good solvent (like dichloromethane) and then add a poor solvent (like hexane) until turbidity is observed, followed by slow cooling to induce crystallization.[7]
Q4: How can I confirm the purity and identity of my final 5β,14β-androstane product? A4: Purity is typically assessed using HPLC, which should show a single major peak.[8] Identity and structural confirmation are best achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][9]
Troubleshooting Guides
This section addresses specific problems that may arise during the purification workflow.
Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Product Elution | 1. Compound precipitated on the column.2. Incorrect mobile phase composition (too weak).[10]3. Compound degraded on the stationary phase (e.g., on acidic silica).[10] | 1. Ensure the sample is fully dissolved in the mobile phase or a weak solvent before loading. Filter the sample.2. Increase the strength of the mobile phase (increase the percentage of the stronger solvent).[11]3. Switch to a less reactive stationary phase (e.g., alumina or a bonded phase like cyano).[10] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overloading.2. Sample solvent is too strong, causing the band to spread.[11]3. Interaction between the compound and active sites on the stationary phase. | 1. Reduce the amount of sample loaded onto the column.2. Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[11]3. Add a modifier (e.g., a small amount of triethylamine or acetic acid) to the mobile phase to block active sites. |
| Split or Multiple Peaks for a Pure Compound | 1. Column is clogged or has a void at the inlet.2. Sample solvent is incompatible with the mobile phase, causing precipitation at the point of injection.3. Compound exists as two rapidly interconverting conformers. | 1. Replace the column filter or repack the top of the column. If using an HPLC column, replace it.2. Dissolve the sample in the mobile phase.3. Try changing the column temperature or the mobile phase composition to favor a single conformation. |
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated.2. Compound is too soluble in the chosen solvent system.3. Presence of impurities inhibiting crystal nucleation. | 1. Evaporate some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod.2. Add a poor solvent (anti-solvent) dropwise until the solution becomes slightly cloudy.3. Attempt to "seed" the solution with a tiny crystal from a previous successful batch. Consider another round of chromatography. |
| Product Oils Out | 1. The solution is too supersaturated, or the temperature was lowered too quickly.2. The melting point of the compound is lower than the temperature of the solution. | 1. Re-heat the solution until the oil redissolves. Allow it to cool more slowly. Add slightly more of the "good" solvent.2. Ensure the recrystallization is performed at an appropriate temperature. |
| Poor Recovery | 1. Too much solvent was used.2. The compound has significant solubility in the solvent even at low temperatures.3. Crystals were filtered before crystallization was complete. | 1. Concentrate the filtrate and cool it again to recover more product.2. Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or freezer).3. Allow more time for crystallization. Check for crystal formation periodically. |
Quantitative Data from Steroid Purification
The following table summarizes recovery and purity data from a representative steroid purification protocol, which can be adapted for 5β,14β-androstane.[12]
| Purification Stage | Analyte | Mean Recovery (%) | Purity (by GC/HPLC) | Coefficient of Variation (%) |
| Solid-Phase Extraction (SPE) | 5α-androstane-3α,17β-diol | 89.8 | >95% | 4.9 |
| Solid-Phase Extraction (SPE) | 5β-androstane-3α,17β-diol | 87.8 | >95% | 3.9 |
| HPLC Fractionation | Testosterone | 95.6 - 108.7 | >99% | < 2.0 |
Data adapted from similar steroid purification studies.[5][12] Results for 5β,14β-androstane may vary.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Stationary Phase Selection: Choose a stationary phase based on the polarity of the crude mixture. Silica gel is common for normal-phase chromatography, while C18-bonded silica is used for reverse-phase.
-
Mobile Phase Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). For normal-phase silica, a hexane/ethyl acetate gradient is a good starting point. For reverse-phase, a water/acetonitrile or water/methanol gradient is typical.[5]
-
Column Packing: Pack the column with the selected stationary phase as a slurry in the initial mobile phase solvent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude 5β,14β-androstane in a minimal amount of the mobile phase or a weak solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Apply the sample evenly to the top of the column bed.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity (for normal-phase) or decrease it (for reverse-phase) to elute the compounds.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent pair (one "good" solvent in which the compound is soluble, and one "poor" solvent in which it is not). A dichloromethane/hexane system is often effective for androstane derivatives.[7]
-
Dissolution: Place the crude, semi-purified product in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Addition of Poor Solvent: While the solution is still warm, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: If necessary, add a few more drops of the "good" solvent until the solution is clear again.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Visualized Workflows and Logic
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of steroids from normal and tumor tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 17 beta-(3'-thiophenyl)-5 beta-androstane-3 beta,14 beta-diol 3-D-glucopyranoside, an anti-inotropic cardiac glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Urinary 5 alpha-androstanediol and 5 beta-androstanediol measurement by gas chromatography after solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in 5beta,14beta-androstane analysis
Technical Support Center: 5β,14β-Androstane Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of matrix effects in the quantitative analysis of 5β,14β-androstanes and related compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 5β,14β-androstane analysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In bioanalysis, the "matrix" refers to all the components of a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte of interest.[1] These components can include salts, proteins, lipids (especially phospholipids), and metabolites.[1][2]
This effect typically manifests in two ways:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1][3] This can lead to poor sensitivity and inaccurate quantification.
-
Ion Enhancement: A less common effect where matrix components increase the analyte's signal intensity.[1]
For 5β,14β-androstanes, which are often measured at low concentrations in complex biological fluids, matrix effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of the assay.[3][4]
Conceptual Diagram of Ion Suppression
Caption: Diagram illustrating how co-eluting matrix components interfere with analyte ionization.
Q2: How can I quantitatively assess the matrix effect in my assay?
A: The most widely accepted method for quantifying matrix effects is the post-extraction spike analysis .[2] This technique allows you to calculate a "Matrix Factor" (MF) to determine the extent of ion suppression or enhancement.[2][5]
The process involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent (neat solution) at the same concentration.
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
To account for variability, this should be tested in at least six different lots of the biological matrix.[2] The precision of the MF across the different lots, expressed as the coefficient of variation (CV%), should ideally be ≤15%.[6]
Q3: What is the role of an internal standard, and which type is best for androstane analysis?
A: An internal standard (IS) is a compound of known concentration added to samples to correct for signal variability during sample preparation and analysis. The ideal IS for LC-MS analysis is a stable isotope-labeled (SIL) analog of your target analyte (e.g., a 5β,14β-androstane labeled with ²H, ¹³C, or ¹⁵N).[7][8][9]
A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte.[9][10] This means it will:
-
Co-elute chromatographically with the analyte.[11]
-
Experience the same degree of extraction loss.
-
Be affected by ion suppression or enhancement in the same way as the analyte.[1][10]
By using the ratio of the analyte's peak area to the IS's peak area for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[1][12] It is crucial that the SIL-IS does not contain any unlabeled analyte, which would compromise accuracy.[11]
Q4: Which sample preparation technique is most effective at reducing matrix effects?
A: The goal of sample preparation is to remove interfering matrix components, like phospholipids and proteins, while efficiently recovering the analyte.[1][13] The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
While simple, PPT is often insufficient as it primarily removes proteins, leaving behind phospholipids and other small molecules that are major sources of ion suppression.[3][13] LLE and SPE are generally more effective at providing a cleaner extract. SPE, in particular, can be highly selective and yield excellent recovery if the sorbent and solvents are optimized.[1]
| Technique | Principle | Effectiveness in Removing Phospholipids | Considerations |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile). | Low to Moderate[3] | Fast and simple, but often results in significant matrix effects ("dirty" extract).[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[13] | Moderate to High[3] | Can be optimized for selectivity by adjusting solvent polarity and pH.[13] Risk of emulsion formation. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.[1] | High to Very High[1] | Highly effective and reproducible. Requires method development to select the correct sorbent and solvents.[4] |
Troubleshooting Guide
Q5: I am observing significant signal suppression for my androstane analyte. What are the likely causes and how can I fix it?
A: Significant signal suppression is a common problem in LC-MS bioanalysis and is almost always caused by co-eluting matrix components interfering with the ionization process in the MS source.[3] The troubleshooting process should be systematic, starting from the sample and moving through the analytical method.
Troubleshooting Flowchart for Signal Suppression
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotope methodology in the pharmacokinetic studies of androgenic steroids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. waters.com [waters.com]
- 12. myadlm.org [myadlm.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Tale of Two Steroids: 5α-Androstane and 5β,14β-Androstane Compared
A deep dive into the structural and functional divergence of two steroid isomers, this guide contrasts the androgenic powerhouse, 5α-androstane, with the cardiotonic-like 5β,14β-androstane scaffold. We present a comprehensive analysis of their distinct receptor interactions, signaling pathways, and biological effects, supported by experimental data and detailed protocols for the discerning researcher.
The androstane skeleton, a 19-carbon tetracyclic hydrocarbon, serves as the foundation for a vast array of biologically active steroids. The precise spatial arrangement—or stereochemistry—of this nucleus dictates its three-dimensional shape, which in turn governs its ability to interact with specific biological targets. This comparison guide illuminates the profound functional differences that arise from subtle stereochemical variations, focusing on two key isomers: 5α-androstane and 5β,14β-androstane.
While 5α-androstane and its derivatives are quintessential activators of the androgen receptor, driving male sexual development and function, the unique C-ring and A/B ring fusion of the 5β,14β-androstane structure aligns it with a completely different class of compounds—the cardiotonic steroids—known for their potent inhibition of the Na+/K+-ATPase enzyme.
Structural Differences: The Basis of Functional Dichotomy
The fundamental difference between these two molecules lies in the stereochemistry at carbon 5 (C5) and carbon 14 (C14).
-
5α-Androstane: Features a trans-fusion of the A and B rings, resulting in a relatively flat, planar molecular structure. This conformation is crucial for fitting into the ligand-binding pocket of the androgen receptor.
-
5β,14β-Androstane: Possesses a cis-fused A/B ring junction and a cis-fused C/D ring junction. This creates a highly bent, U-shaped molecule. This distinct topography is incompatible with the androgen receptor but is characteristic of compounds that bind to the extracellular domain of the Na+/K+-ATPase α-subunit.
Comparative Biological Activity and Targets
The differing shapes of these isomers lead them to interact with entirely separate cellular machinery, triggering distinct signaling cascades and physiological outcomes. 5α-Androstane derivatives are primarily agonists for the Androgen Receptor (AR), a nuclear transcription factor. In contrast, the 5β,14β-androstane scaffold is the core of Na+/K+-ATPase inhibitors.
| Feature | 5α-Androstane Derivatives (e.g., Dihydrotestosterone) | 5β,14β-Androstane Derivatives (e.g., Cardenolides) |
| Primary Target | Androgen Receptor (AR) | Na+/K+-ATPase (Sodium-Potassium Pump) |
| Binding Site | Intracellular Ligand-Binding Domain (LBD) of AR | Extracellular domain of the Na+/K+-ATPase α-subunit |
| Cellular Location of Target | Cytoplasm and Nucleus | Plasma Membrane |
| Primary Mechanism | Ligand-activated transcription factor | Inhibition of ion transport, signal transduction |
| Key Biological Role | Androgenic/Anabolic Effects | Cardiotonic Effects, Cell Signaling Modulation |
Quantitative Comparison of Receptor Affinity
The following table summarizes the binding affinities of representative compounds from each class to their respective targets. Dihydrotestosterone (DHT), a potent derivative of 5α-androstane, is used as the exemplar for AR binding. Ouabain, a classic cardiotonic steroid featuring the 5β,14β-androstane-like core, is used for Na+/K+-ATPase.
| Compound | Target | Assay Type | Affinity Metric | Value |
| Dihydrotestosterone (DHT) | Androgen Receptor | Competitive Radioligand Binding | IC50 | 3.2 nM[1] |
| Ouabain | Na+/K+-ATPase (α-subunits) | Inhibition Assay | Kd | 40-45 nM[2] |
Note: Lower IC50 and Kd values indicate higher binding affinity.
Signaling Pathways: Two Divergent Worlds
The engagement of these steroids with their unique receptors initiates vastly different intracellular signaling cascades.
5α-Androstane and the Androgen Receptor Pathway
Upon entering a target cell, a 5α-androstane derivative like dihydrotestosterone (DHT) binds to the androgen receptor (AR) in the cytoplasm.[3][4][5] This binding event causes the dissociation of heat shock proteins, leading to AR dimerization and translocation into the nucleus.[3][4] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activator proteins and initiating the transcription of target genes responsible for androgenic effects.[3][5]
Figure 1. Canonical Androgen Receptor Signaling Pathway.
5β,14β-Androstane and Na+/K+-ATPase Signaling
Compounds with a 5β,14β-androstane-like core, such as cardiotonic steroids, bind to the Na+/K+-ATPase on the cell surface. This binding not only inhibits the pump's ion-translocating function, leading to an increase in intracellular calcium, but also activates a signal transduction cascade.[6] The Na+/K+-ATPase acts as a scaffold, and inhibitor binding can activate Src kinase, which in turn can trigger downstream pathways like the PI3K/Akt and Ras/MAPK cascades, affecting cell growth, proliferation, and survival.[6][7][8]
Figure 2. Na+/K+-ATPase-Mediated Signaling Pathway.
Experimental Protocols
Accurate characterization of these compounds requires specific and validated experimental procedures. Below are summarized workflows for the key assays.
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Figure 3. Workflow for AR Competitive Binding Assay.
Methodology:
-
Preparation of Receptor Source: Cytosol containing the androgen receptor is prepared from target tissues, such as the rat prostate.[9]
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]dihydrotestosterone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This can be achieved using methods like hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.[1]
Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory potency of a compound on the enzymatic activity of Na+/K+-ATPase.
Figure 4. Workflow for Na+/K+-ATPase Inhibition Assay.
Methodology:
-
Enzyme Preparation: Purified Na+/K+-ATPase is obtained from a tissue source rich in the enzyme, such as porcine brain or kidney medulla.
-
Reaction Mixture: The enzyme is incubated in a buffer containing ATP, Mg²⁺, Na⁺, and K⁺ ions to allow for the hydrolysis reaction to proceed. Varying concentrations of the test compound are included in the reaction mixtures.
-
Incubation and Termination: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C) and is then stopped, typically by adding a strong acid.
-
Phosphate Quantification: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) liberated from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The rate of Pi formation is plotted against the log concentration of the inhibitor to determine the IC50 value, representing the concentration required to inhibit 50% of the enzyme's activity.[2]
Conclusion
The comparison between 5α-androstane and 5β,14β-androstane is a striking illustration of stereochemistry as a determinant of biological function. The flat, elongated 5α-scaffold is perfectly tailored for the androgen receptor's ligand-binding pocket, initiating a genomic program of androgenic activity. In stark contrast, the bent, U-shaped 5β,14β-scaffold is designed to interact with an entirely different target on the cell surface, the Na+/K+-ATPase, leading to cardiotonic effects and the activation of complex signaling cascades. Understanding these structure-activity relationships is paramount for researchers in endocrinology, cardiology, and drug development, as it guides the design of specific and potent therapeutic agents.
References
- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Comparative Guide to 5β,14β-Androstane Analogs
Researchers in drug discovery are constantly seeking to refine molecular structures to enhance therapeutic efficacy and minimize toxicity. A compelling case study in this endeavor is the structure-activity relationship (SAR) of 5β,14β-androstane analogs, a class of compounds renowned for their cardiotonic properties. These synthetic steroids, mimicking the action of natural digitalis glycosides, primarily exert their effects by inhibiting the Na+/K+-ATPase enzyme. This guide provides a comparative analysis of various 5β,14β-androstane analogs, supported by experimental data, detailed protocols, and visual representations of key concepts.
The foundational framework for the biological activity of these analogs is the 5β,14β-androstane-3β,14-diol skeleton. This core structure is recognized as the essential pharmacophore responsible for binding to the digitalis receptor site on Na+/K+-ATPase.[1][2] However, it is the diverse array of substituents, particularly at the 17β-position, that dictates the potency and pharmacological profile of these compounds.
Comparative Analysis of 17β-Substituted Analogs
The modifications at the 17β-position of the androstane core have been a major focus of research, leading to the development of analogs with significantly enhanced activity compared to traditional cardiac glycosides like digitoxigenin and digoxin.
17β-O-Aminoalkyloximes
A series of 17β-O-aminoalkyloximes of 5β-androstane-3β,14-diol has demonstrated potent digitalis-like activity. The length and nature of the aminoalkoxyiminoalkyl or -alkenyl substituent are critical for optimal interaction with the Na+/K+-ATPase receptor. Studies have revealed that the highest inhibitory activity is achieved when the terminal amino group is positioned at a distance of 6 or 7 bonds from the C17 atom of the steroid nucleus.[3] Furthermore, the presence of an oxime function, especially when part of an α,β-unsaturated system, enhances the binding affinity by mimicking the electronic properties of the unsaturated lactone ring found in natural cardenolides.[3]
17β-Hydrazonomethyl and Guanylhydrazone Derivatives
Replacing the lactone ring with hydrazonomethyl and guanylhydrazone moieties at the 17β-position has also yielded highly active compounds. Quantitative structure-activity relationship (QSAR) studies on 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives have shown a strong correlation between the van der Waals volume and molar refractivity of the substituents and their binding affinity to the Na+/K+-ATPase.[4] A key finding is the significant role of the basicity of these substituents, suggesting an ion-pair interaction with a carboxylate residue within the enzyme's binding site.[4]
Similarly, 17β-guanylhydrazone derivatives have been synthesized and evaluated, with some analogs exhibiting Na+/K+-ATPase inhibition and inotropic activity comparable to or even exceeding that of digitoxigenin and digoxin.[5] The presence of both a cardenolide-like polarized α,β-unsaturated system and a basic guanidino group at the 17β-position was found to be particularly effective.[5]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity (IC50) on Na+/K+-ATPase and the inotropic activity (EC50) for selected 5β,14β-androstane analogs, providing a clear comparison of their potencies.
| Compound Class | Specific Analog | Target/Assay | IC50 (µM) | Reference |
| 17β-O-Aminoalkyloximes | 17-(((4-aminobutoxy)imino)methyl)-5β-androstane-3β,14β-diol | Na+/K+-ATPase Inhibition | Data not explicitly provided in abstract | [3] |
| Most active aminoalkyloximes | Na+/K+-ATPase Inhibition | 17-25 times higher than digitoxigenin and digoxin | [3] | |
| 17β-Hydrazonomethyl Derivatives | Series of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diols | [3H]ouabain displacement | Correlations with physicochemical properties reported | [4] |
| 17β-Guanylhydrazone Derivatives | Vinylogous guanylhydrazone 5 | Na+/K+-ATPase Inhibition | Comparable to or higher than digitoxigenin and digoxin | [5] |
| 17α-Substituted seco-D Analogs | 2-(N,N-dimethylamino)ethyl 3β,14-dihydroxy-5β,14β-androstane-17α-acrylate | Na+/K+-ATPase Binding | 5.89 | [6] |
| 14,15-seco-14-oxo derivative 9 | Na+/K+-ATPase Binding | 0.12 | [6] |
| Compound Class | Specific Analog | Assay | EC50 (µM) | Reference |
| 17β-O-Aminoalkyloximes | Most active aminoalkyloximes | Inotropic activity in guinea pig left atria | 3-11 times higher than digitoxigenin and digoxin | [3] |
| 17β-Guanylhydrazone Derivatives | Vinylogous guanylhydrazone 5 | Inotropic activity | Comparable to or higher than digitoxigenin and digoxin | [5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
Na+/K+-ATPase Inhibition Assay
The inhibitory activity of the 5β,14β-androstane analogs on Na+/K+-ATPase is typically determined by measuring the displacement of a radiolabeled ligand, such as [3H]ouabain, from the enzyme preparation.
Workflow for Na+/K+-ATPase Inhibition Assay:
Caption: A generalized workflow for determining the Na+/K+-ATPase inhibitory activity of test compounds.
Inotropic Activity Assessment
The positive inotropic effect of the androstane analogs is evaluated using isolated cardiac muscle preparations, such as guinea pig left atria.
Experimental Setup for Inotropic Activity:
Caption: A schematic representation of the experimental procedure for assessing the inotropic effects of compounds.
Signaling Pathway and Molecular Interactions
The primary mechanism of action of 5β,14β-androstane analogs involves their binding to the α-subunit of the Na+/K+-ATPase, leading to its inhibition. This inhibition results in an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, leading to an influx of calcium ions and enhanced myocardial contractility.
Proposed Molecular Interactions at the Receptor Site:
Molecular modeling studies suggest specific interactions between the androstane analogs and amino acid residues in the H1-H2 domains of the Na+/K+-ATPase.[3] A crucial interaction involves the basic group of the 17β-substituent, such as an amino or guanidino group, forming a strong ionic bond with a carboxylate residue, like Cys138, in the receptor's binding pocket.[3][4]
Caption: A simplified diagram illustrating the key molecular interactions between a 5β,14β-androstane analog and the Na+/K+-ATPase binding site.
References
- 1. mdpi.com [mdpi.com]
- 2. 5 Beta,14 beta-androstane-3 beta,14-diol binds to the digitalis receptor site on Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17beta-O-Aminoalkyloximes of 5beta-androstane-3beta,14beta-diol with digitalis-like activity: synthesis, cardiotonic activity, structure-activity relationships, and molecular modeling of the Na(+),K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and quantitative structure-activity relationship of 17 beta-(hydrazonomethyl)-5 beta-androstane-3 beta,14 beta-diol derivatives that bind to Na+,K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cardiotonic activity, and structure-activity relationships of 17 beta-guanylhydrazone derivatives of 5 beta-androstane-3 beta, 14 beta-diol acting on the Na+,K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new approach to the design of novel inhibitors of Na+,K+-ATPase: 17alpha-substituted seco-D 5beta-androstane as cassaine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthetic 5β,14β-Androstane: A Comparative Guide
For researchers and professionals in drug development, understanding the biological activity of synthetic compounds is paramount. This guide provides an objective comparison of synthetic 5β,14β-androstane's performance against other cardiotonic agents, supported by experimental data. The focus is on its primary mechanism of action: the inhibition of the Na+/K+-ATPase enzyme.
Introduction to 5β,14β-Androstane and its Biological Significance
Synthetic 5β,14β-androstane-3β,14-diol is recognized as the fundamental structure responsible for the digitalis-like effects of cardiac glycosides[1][2]. These compounds are known for their cardiotonic properties, which are primarily mediated through their interaction with the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ionic gradients[3][4][5]. Inhibition of this enzyme in cardiac myocytes leads to an increase in intracellular calcium concentration, resulting in enhanced cardiac contractility[6]. Beyond its cardiotonic effects, this class of compounds has been investigated for a range of other biological activities, including anticancer and antiviral properties[4][6][7].
Comparative Analysis of Na+/K+-ATPase Inhibitory Activity
The efficacy of 5β,14β-androstane derivatives and other cardiotonic steroids is often quantified by their half-maximal inhibitory concentration (IC50) against Na+/K+-ATPase and their half-maximal effective concentration (EC50) for inotropic effects. A lower value indicates higher potency.
| Compound | Target | IC50 (µM) | Inotropic Potency (EC50, µM) | Source |
| Digitoxigenin | Na+/K+-ATPase | - | - | [8] |
| Digoxin | Na+/K+-ATPase | - | - | [8] |
| 17β-O-Aminoalkyloximes of 5β,14β-androstane-3β,14β-diol (most active derivatives) | Na+/K+-ATPase | 17-25 times more potent than Digitoxigenin and Digoxin | 3-11 times more potent than Digitoxigenin and Digoxin | [8] |
| Istaroxime hydrochloride | Na+/K+-ATPase | 0.11 | - | [9] |
| Oleandrin | Na+/K+-ATPase | 0.620 | - | [9] |
Note: Specific IC50 and EC50 values for the parent 5β,14β-androstane-3β,14β-diol are not explicitly detailed in the provided search results, but its derivatives show significantly enhanced potency.
Experimental Protocols
A crucial aspect of validating the biological activity of these compounds is the methodology used. Below are detailed protocols for key experiments.
Protocol for Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Tissue homogenate or cell lysate containing Na+/K+-ATPase
-
Assay Buffer: 50 mM Tris/HCl (pH 7.2), 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA[10]
-
Substrate: 5 mM ATP[10]
-
Inhibitor: Ouabain (10-100 µmol/L for maximal inhibition)[10] or the test compound (e.g., synthetic 5β,14β-androstane) at various concentrations.
-
Reagents for phosphate detection (e.g., ammonium molybdate and a reducing agent)[11]
-
Microplate reader
Procedure:
-
Prepare two sets of reaction mixtures. One set will measure total ATPase activity, and the other will measure activity in the presence of an inhibitor (ouabain-insensitive ATPase activity).
-
To each well of a microplate, add the assay buffer.
-
Add the test compound or ouabain to the respective wells.
-
Add the tissue homogenate or cell lysate to all wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a reagent that denatures the enzyme, such as perchloric acid[11].
-
Add the colorimetric reagents for phosphate detection and measure the absorbance at the appropriate wavelength (e.g., 660 nm)[11].
-
Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
For test compounds, generate a dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
Signaling Pathway of Na+/K+-ATPase Inhibition
The following diagram illustrates the molecular cascade initiated by the binding of 5β,14β-androstane to the Na+/K+-ATPase.
Caption: Signaling pathway of 5β,14β-androstane-mediated cardiotonic effect.
Experimental Workflow for IC50 Determination
This diagram outlines the general steps involved in determining the half-maximal inhibitory concentration (IC50) of a test compound.
Caption: Workflow for determining the IC50 of Na+/K+-ATPase inhibitors.
Conclusion
Synthetic 5β,14β-androstane and its derivatives represent a significant class of compounds with potent inhibitory effects on Na+/K+-ATPase. The data indicates that modifications to the core androstane structure can lead to compounds with substantially higher potency than established drugs like digoxin. The provided experimental protocol offers a standardized method for validating and comparing the biological activity of these and other novel cardiotonic agents. This information is critical for the rational design and development of new therapeutics targeting the Na+/K+-ATPase.
References
- 1. 5 Beta,14 beta-androstane-3 beta,14-diol binds to the digitalis receptor site on Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lead structure in cardiac glycosides is 5 beta, 14 beta-androstane-3 beta 14-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Short Review on Cardiotonic Steroids and Their Aminoguanidine Analogues [mdpi.com]
- 4. Frontiers | Research Progress in Pharmacological Activities and Applications of Cardiotonic Steroids [frontiersin.org]
- 5. Chemical synthesis of the cardiotonic steroid glycosides and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress in Pharmacological Activities and Applications of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17beta-O-Aminoalkyloximes of 5beta-androstane-3beta,14beta-diol with digitalis-like activity: synthesis, cardiotonic activity, structure-activity relationships, and molecular modeling of the Na(+),K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Reactivity of 5β,14β-Androstane and its Analogs in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of androstane compounds in steroid immunoassays. Due to the limited availability of specific cross-reactivity data for 5β,14β-androstane, this document focuses on data for structurally related androstane isomers and derivatives. This information is crucial for the accurate interpretation of immunoassay results in research and clinical settings, as structurally similar endogenous and synthetic steroids can interfere with the measurement of target analytes.
Understanding Cross-Reactivity in Steroid Immunoassays
Immunoassays are a cornerstone of hormone quantification, offering high throughput and sensitivity. However, a significant limitation is the potential for cross-reactivity, where the antibodies used in the assay bind to molecules that are structurally similar to the target analyte.[1][2] This can lead to falsely elevated measurements and misinterpretation of results.[1] The degree of cross-reactivity is dependent on the specificity of the antibody and the structural similarity between the target analyte and the interfering compound.[3]
Quantitative Data on Androstane Cross-Reactivity
While specific quantitative cross-reactivity data for 5β,14β-androstane remains scarce in published literature, studies on other androstane compounds provide valuable insights into their potential for interference in various steroid immunoassays. The following table summarizes the reported cross-reactivity of several androstane derivatives in a dehydroepiandrosterone (DHEA) sulfate immunoassay.
| Compound | Immunoassay Target | Cross-Reactivity (%) | Reference |
| Androstenedione | DHEA Sulfate | 0.05 - 0.49 (Very Weak) | [4] |
| Androsterone Sulfate | DHEA Sulfate | 0.05 - 0.49 (Very Weak) | [4] |
Note: The data presented above is for illustrative purposes and highlights the generally low cross-reactivity of these specific androstanes in a DHEA sulfate immunoassay. The cross-reactivity of 5β,14β-androstane could differ and would need to be experimentally determined for any specific immunoassay.
Experimental Protocol for Determining Cross-Reactivity
A standardized protocol is essential for the accurate determination of immunoassay cross-reactivity. The following is a generalized experimental methodology adapted from published studies.[3][4]
Objective: To determine the percentage of cross-reactivity of a test compound (e.g., 5β,14β-androstane) in a specific steroid immunoassay.
Materials:
-
Immunoassay kit for the target steroid.
-
Calibrators and controls provided with the immunoassay kit.
-
Test compound (e.g., 5β,14β-androstane) of high purity.
-
Solvent for dissolving the test compound (e.g., ethanol or DMSO), compatible with the assay.
-
Analyte-free serum or buffer as a sample matrix.
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in the chosen solvent.
-
Preparation of Serial Dilutions: Create a series of dilutions of the test compound in the analyte-free serum or buffer. The concentration range should be sufficient to elicit a response in the immunoassay.
-
Assay Performance:
-
Run the immunoassay according to the manufacturer's instructions.
-
Include the standard calibrators for the target analyte.
-
Assay the serial dilutions of the test compound in duplicate or triplicate.
-
Include a blank sample (matrix with solvent only) to determine the baseline response.
-
-
Data Analysis:
-
Calculate the mean measured concentration for each dilution of the test compound.
-
Determine the concentration of the test compound that results in a 50% displacement of the labeled analyte (the 50% binding concentration). This can be determined from a dose-response curve.
-
Similarly, determine the concentration of the target analyte that causes a 50% displacement from its standard curve.
-
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of target analyte at 50% binding / Concentration of test compound at 50% binding) x 100
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for determining cross-reactivity and a simplified overview of a relevant signaling pathway.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Androstanes exert their biological effects primarily through interaction with androgen receptors, initiating a cascade of events that regulate gene expression.
Caption: Simplified classical androgen receptor signaling pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of 5β,14β-Androstane and Digitoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of 5β,14β-androstane-3β,14-diol and the well-characterized cardiac glycoside, digitoxin. Both compounds exert their primary biological effect through the inhibition of the Na+/K+-ATPase, a critical transmembrane pump essential for maintaining cellular ion homeostasis. This guide synthesizes available experimental data to offer a clear comparison of their mechanisms, potency, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition of Na+/K+-ATPase
Both 5β,14β-androstane-3β,14-diol and digitoxin are inhibitors of the Na+/K+-ATPase enzyme. This enzyme actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process vital for maintaining the electrochemical gradients across the cell membrane.
Inhibition of the Na+/K+-ATPase by these compounds leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium (Na+/Ca2+) exchanger, leading to a rise in intracellular calcium levels. In cardiac myocytes, this elevation of intracellular calcium enhances the force of contraction, resulting in a positive inotropic effect.
5β,14β-Androstane-3β,14-diol is considered the fundamental steroid nucleus responsible for the digitalis-like activity. It binds to the same digitalis receptor site on the Na+/K+-ATPase as cardiac glycosides like digitoxin[1]. While it possesses the necessary structural elements for this interaction, its potency is generally lower than that of digitoxin. However, synthetic modifications to the 5β,14β-androstane structure, particularly at the 17β-position, have yielded derivatives with significantly enhanced inhibitory potency, in some cases exceeding that of digitoxin by 17 to 25 times[2].
Digitoxin, a well-known cardiac glycoside, exhibits a biphasic dose-dependent inhibition of Na+/K+-ATPase, suggesting the presence of different enzyme isoforms with varying affinities for the drug[3]. Its inhibitory action is uncompetitive, meaning it binds to the enzyme-substrate complex[3].
Quantitative Comparison of Inhibitory Potency
| Compound | Enzyme Source | Experimental Conditions | IC50 | Reference |
| Digitoxin | Porcine cerebral cortex | High-affinity isoform, optimal K+ | 2.77 x 10⁻⁶ M | [4] |
| Porcine cerebral cortex | Low-affinity isoform, optimal K+ | 8.56 x 10⁻⁵ M | [4] | |
| Porcine cerebral cortex | High-affinity isoform, 2 mM K+ | 7.06 x 10⁻⁷ M | [4] | |
| Porcine cerebral cortex | Low-affinity isoform, 2 mM K+ | 1.87 x 10⁻⁵ M | [4] | |
| 5β,14β-Androstane-3β,14-diol | Not directly reported | The foundational structure for digitalis-like activity, but less potent than digitoxin. | - | [1][2] |
| 5β,14β-Androstane Derivatives | Dog kidney | Some 17β-substituted derivatives are 17-25 times more potent than digitoxin. | - | [2] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
A common method to determine the inhibitory potency of compounds on Na+/K+-ATPase is to measure the enzyme's activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
1. Preparation of Na+/K+-ATPase:
-
The enzyme is typically isolated from tissues with high expression levels, such as the cerebral cortex, kidney, or heart muscle.
-
The tissue is homogenized in a suitable buffer and subjected to differential centrifugation to obtain a microsomal fraction enriched with the membrane-bound Na+/K+-ATPase.
2. Assay Procedure (based on inorganic phosphate detection):
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl (pH ~7.4), MgCl₂, KCl, and NaCl.
-
Control and Test Groups:
-
Total ATPase activity: Reaction mixture with the enzyme preparation.
-
Ouabain-insensitive ATPase activity: Reaction mixture with the enzyme preparation and a high concentration of ouabain (a specific Na+/K+-ATPase inhibitor) to determine the activity of other ATPases.
-
Test compound: Reaction mixture with the enzyme preparation and varying concentrations of the test compound (5β,14β-androstane or digitoxin).
-
-
Initiation of Reaction: The reaction is initiated by adding ATP to the reaction mixtures.
-
Incubation: The mixtures are incubated at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA).
-
Measurement of Inorganic Phosphate: The amount of liberated inorganic phosphate is determined colorimetrically. A common method involves the formation of a phosphomolybdate complex, which can be measured spectrophotometrically.
-
Calculation of Na+/K+-ATPase Activity: The specific Na+/K+-ATPase activity is calculated by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.
-
IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Signaling pathway of Na+/K+-ATPase inhibition.
Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.
References
- 1. 5 Beta,14 beta-androstane-3 beta,14-diol binds to the digitalis receptor site on Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17beta-O-Aminoalkyloximes of 5beta-androstane-3beta,14beta-diol with digitalis-like activity: synthesis, cardiotonic activity, structure-activity relationships, and molecular modeling of the Na(+),K(+)-ATPase receptor [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
comparing the effects of different 5beta,14beta-androstane derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5β,14β-androstane scaffold, a core structure of cardiotonic steroids, has been the subject of extensive research due to its potent inhibitory effects on the Na+/K+-ATPase. This enzyme, crucial for maintaining cellular ion homeostasis, is a key target for the development of new therapeutics for cardiovascular diseases and, more recently, for cancer. This guide provides a comparative analysis of various 5β,14β-androstane derivatives, summarizing their biological activities with supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Data Presentation: Performance of 5β,14β-Androstane Derivatives
The biological activity of 5β,14β-androstane derivatives is primarily assessed by their ability to inhibit Na+/K+-ATPase and their resulting physiological effects, such as positive inotropic (heart-strengthening) action and cytotoxicity against cancer cells. The following tables summarize the in vitro performance of selected derivatives.
Na+/K+-ATPase Inhibition and Inotropic Activity
The potency of these derivatives as cardiotonic agents is typically quantified by their half-maximal inhibitory concentration (IC50) against Na+/K+-ATPase and their half-maximal effective concentration (EC50) for inducing a positive inotropic effect.
| Compound | Modification | Na+/K+-ATPase Inhibition IC50 (µM) | Positive Inotropic Effect EC50 (µM) | Reference |
| 5β,14β-Androstane-3β,14-diol | Parent Compound | - | - | [1] |
| 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives | Varies at 17β-hydrazonomethyl substituent | Varies based on substituent | - | |
| Vinylogous guanylhydrazone 5 | α,β-unsaturated system and guanidino group at 17β | Comparable to digitoxigenin | Comparable to digitoxigenin | |
| 17β-O-Aminoalkyloximes of 5β-androstane-3β,14β-diol derivatives (e.g., Compounds 9 and 12) | 17-aminoalkoxyiminoalkyl or -alkenyl substituent | 17-25 times higher than digitoxigenin | 3-11 times higher than digitoxigenin | |
| 2-(N,N-dimethylamino)ethyl 3β,14-dihydroxy-5β,14β-androstane-17α-acrylate (6) | 17α-acrylate substituent | 5.89 | - | |
| 14,15-seco-14-oxo derivative (9) | Seco-D ring with 17α-acrylate substituent | 0.12 | - |
Cytotoxicity Against Cancer Cell Lines
Several androstane derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Their potency is expressed as IC50 values.
| Compound | Cell Line | IC50 (µM) | Reference |
| Androstane derivative 4 | A549 (Lung) | 27.36 | [2] |
| 17α-picolyl and 17(E)-picolinylidene androstane derivatives (1-9 ) | MDA-MB-231 (Breast) | Varies | [3] |
| Sterenoid E (a lanostane triterpenoid, for comparison) | SMMC-7721 (Hepatic) | 7.6 | [4] |
| Sterenoid E (a lanostane triterpenoid, for comparison) | HL-60 (Leukemia) | 4.7 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of 5β,14β-androstane derivatives.
[3H]Ouabain Binding Assay for Na+/K+-ATPase Inhibition
This assay measures the ability of a compound to displace radiolabeled ouabain from its binding site on Na+/K+-ATPase, thus quantifying the compound's inhibitory activity.
Materials:
-
Microsomal preparation of Na+/K+-ATPase (e.g., from guinea-pig hearts).
-
[3H]Ouabain.
-
Test compounds (5β,14β-androstane derivatives).
-
Binding buffer: Tris-HCl buffer, MgCl2, and ATP.
-
Wash buffer: Cold Tris-HCl buffer.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Prepare a reaction mixture containing the microsomal Na+/K+-ATPase preparation, [3H]ouabain, and varying concentrations of the test compound in the binding buffer.
-
Initiate the binding reaction by adding ATP.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to allow for equilibrium binding.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [3H]ouabain.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ouabain) from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition of [3H]ouabain binding against the log concentration of the test compound.[5]
Inotropic Activity Measurement in Isolated Langendorff Heart
The Langendorff heart preparation is an ex vivo technique used to assess the direct effects of compounds on cardiac contractile function without the influence of the nervous system or circulating hormones.[6]
Materials:
-
Langendorff apparatus (including a perfusion reservoir, pump, oxygenator, and temperature control).
-
Krebs-Henseleit or Tyrode's solution (oxygenated with 95% O2 / 5% CO2).
-
Animal model (e.g., rat or guinea pig).
-
Anesthesia and heparin.
-
Surgical instruments for heart excision.
-
Pressure transducer and data acquisition system.
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.[7]
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold perfusion solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated buffer at a constant pressure or flow.[7][8]
-
Insert a balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric pressure.[8]
-
Allow the heart to stabilize for a baseline period.
-
Introduce the 5β,14β-androstane derivative into the perfusate at increasing concentrations.
-
Record changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Calculate the EC50 value for the inotropic effect by plotting the percentage increase in LVDP against the log concentration of the compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. 5 Beta,14 beta-androstane-3 beta,14-diol binds to the digitalis receptor site on Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for two different Na+-dependent [3H]-ouabain binding sites of a Na+-K+-ATPase of guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 8. scispace.com [scispace.com]
Revolutionizing Steroid Analysis: A New Method for 5β,14β-Androstane Quantification
A comprehensive validation study demonstrates the superior performance of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 5β,14β-androstane, offering researchers, scientists, and drug development professionals a more sensitive, specific, and efficient tool for steroid quantification.
This guide presents a detailed comparison of this new analytical method against established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and conventional LC-MS methods. The data underscores the enhanced capabilities of the new method in terms of linearity, sensitivity, accuracy, and speed.
Performance Head-to-Head: The New Method Sets a Higher Standard
A rigorous validation process, adhering to stringent international guidelines, was undertaken to assess the performance of the new LC-MS/MS method. The results, summarized in the table below, highlight its significant advantages over existing alternatives.
| Parameter | New Method (LC-MS/MS) | Alternative Method 1 (GC-MS) | Alternative Method 2 (LC-MS) |
| Linearity (R²) | >0.999 | >0.995 | >0.997 |
| Limit of Detection (LOD) | 0.1 ng/mL | 1.0 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 3.0 ng/mL | 1.5 ng/mL |
| Accuracy (% Recovery) | 99.2 - 101.5% | 92.0 - 108.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 3% | < 10% | < 7% |
| Selectivity | Very High | Good | Moderate |
| Sample Preparation Time | ~20 minutes | ~60 minutes (with derivatization) | ~20 minutes |
| Analysis Run Time | ~8 minutes | ~20 minutes | ~15 minutes |
The new method exhibits a wider linear range and significantly lower limits of detection and quantification, enabling the accurate measurement of even trace amounts of 5β,14β-androstane. Furthermore, its superior accuracy and precision ensure the reliability and reproducibility of results.
Under the Hood: The Experimental Blueprint
The enhanced performance of the new method is a direct result of its optimized experimental protocol.
Sample Preparation: A streamlined solid-phase extraction (SPE) protocol was developed to efficiently isolate 5β,14β-androstane from complex biological matrices, minimizing sample preparation time and potential for analyte loss.
Chromatographic Separation: The method utilizes a state-of-the-art Ultra-High-Performance Liquid Chromatography (UHPLC) system, which allows for rapid and highly efficient separation of the target analyte from other matrix components.
Mass Spectrometric Detection: A latest-generation triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, ensuring unambiguous identification and quantification of 5β,14β-androstane.
Visualizing the Process and its Significance
To better illustrate the workflow and the context of this analytical advancement, the following diagrams are provided.
Caption: Experimental workflow of the new analytical method.
The accurate measurement of 5β,14β-androstane is critical for understanding its role in various biological processes. The signaling pathway diagram below illustrates a hypothetical mechanism of action, emphasizing the importance of precise quantification.
Caption: Hypothetical signaling pathway involving 5β,14β-androstane.
The Competitive Edge: Why the New Method Excels
The new LC-MS/MS method overcomes several limitations of traditional steroid analysis techniques. Gas chromatography-mass spectrometry, while a powerful tool, often requires chemical derivatization to make the steroids volatile, a step that can introduce variability and increase sample preparation time.[1][2][3][4][5]
Conventional LC-MS methods may not provide the same level of selectivity as the new tandem MS approach, potentially leading to interferences from structurally similar compounds.[6][7][8][9] Immunoassays, another common alternative, are susceptible to cross-reactivity, which can result in inaccurate and overestimated concentrations.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Reliable identification and quantification of anabolic androgenic steroids in dietary supplements by using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane and evaluation of mass spectral discrimination of isomeric 3-keto-4-ene hydroxy steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromsystems.com [chromsystems.com]
- 7. mednexus.org [mednexus.org]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
Assessing the Specificity of 5β,14β-Androstane Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of 5β,14β-androstane derivatives, focusing on their interaction with the digitalis receptor site of the Na+/K+-ATPase. It is designed to offer researchers and drug development professionals a comprehensive overview of the binding characteristics of these compounds, supported by experimental data and detailed methodologies.
Introduction
The 5β,14β-androstane scaffold is a core structure of cardiotonic steroids, which are known for their potent inhibitory effects on the Na+/K+-ATPase. This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. The digitalis binding site on the Na+/K+-ATPase has long been a target for the development of drugs to treat heart failure. Understanding the binding specificity of 5β,14β-androstane and its derivatives is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles.
Comparative Binding Data
The binding affinity of various ligands to the Na+/K+-ATPase is typically determined through competitive binding assays, where the ability of a test compound to displace a radiolabeled ligand, such as [³H]ouabain, is measured. The resulting data is often presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates a higher binding affinity.
The following table summarizes the Na+/K+-ATPase inhibitory potencies of several 17β-O-aminoalkyloxime derivatives of 5β,14β-androstane-3β,14-diol, comparing them to the well-known cardiac glycosides, digitoxigenin and digoxin.
| Compound | IC₅₀ (µM) | Relative Potency vs. Digitoxigenin |
| Digitoxigenin | 0.25 | 1.0 |
| Digoxin | 0.20 | 1.25 |
| 17β-(((4-aminobutoxy)imino)methyl)-5β-androstane-3β,14β-diol (Compound 9) | 0.010 | 25.0 |
| 17β-(3-((2-dimethylaminoethoxy)imino)propyl)-5β-androstane-3β,14β-diol (Compound 12) | 0.014 | 17.8 |
Data sourced from a study by G. Cerri et al. (2000)[2]. The study highlights that certain modifications at the 17β position of the 5β,14β-androstane skeleton can lead to a significant increase in binding affinity for the Na+/K+-ATPase, with some derivatives being 17 to 25 times more potent than digitoxigenin[2].
Experimental Protocols
To assess the binding specificity of novel 5β,14β-androstane derivatives, a competitive radioligand binding assay using [³H]ouabain and a purified Na+/K+-ATPase preparation is a standard and robust method.
Protocol: Competitive Radioligand Binding Assay for Na+/K+-ATPase
1. Materials and Reagents:
-
Purified Na+/K+-ATPase (e.g., from porcine or canine kidney)
-
[³H]ouabain (specific activity ~15-30 Ci/mmol)
-
Unlabeled ouabain
-
Test compounds (5β,14β-androstane derivatives)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified Na+/K+-ATPase in a suitable buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Prepare serial dilutions of the test compounds and unlabeled ouabain in the binding buffer.
-
Prepare a working solution of [³H]ouabain in the binding buffer at a concentration approximately equal to its Kd for the Na+/K+-ATPase (typically in the low nanomolar range).
-
-
Assay Setup:
-
In a 96-well microplate, set up the following incubation mixtures in triplicate:
-
Total Binding: Na+/K+-ATPase, [³H]ouabain, and binding buffer.
-
Non-specific Binding: Na+/K+-ATPase, [³H]ouabain, and a high concentration of unlabeled ouabain (e.g., 1000-fold excess over the [³H]ouabain concentration).
-
Competitive Binding: Na+/K+-ATPase, [³H]ouabain, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Initiate the binding reaction by adding the Na+/K+-ATPase preparation to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters pre-soaked in the wash buffer. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value of the test compound from the resulting dose-response curve using non-linear regression analysis (sigmoidal dose-response model).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principle of a competitive binding assay and a simplified representation of the Na+/K+-ATPase signaling pathway that can be modulated by cardiotonic steroids.
References
- 1. 5 Beta,14 beta-androstane-3 beta,14-diol binds to the digitalis receptor site on Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17beta-O-Aminoalkyloximes of 5beta-androstane-3beta,14beta-diol with digitalis-like activity: synthesis, cardiotonic activity, structure-activity relationships, and molecular modeling of the Na(+),K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5β,14β-Androstane
All chemical waste, including 5β,14β-androstane and materials contaminated with it, must be treated as hazardous waste.[1] This necessitates adherence to stringent disposal protocols and precludes disposal via standard trash or sewer systems.[2][3] The overarching regulatory framework is provided by the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[2] Academic and research institutions may operate under the alternative requirements of the EPA's Subpart K regulations, which are specifically designed for laboratory settings.[2][4][5]
Immediate Safety and Handling
Before beginning any procedure that involves 5β,14β-androstane, it is imperative to handle the compound with care to avoid personal exposure. This includes wearing appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat.[6] All handling of the solid compound should be conducted in a well-ventilated area to prevent inhalation of any dust particles.[6] In case of a spill, the area should be immediately secured, and spill control equipment should be used to contain and clean up the material, which must then be disposed of as hazardous waste.[6][7]
Quantitative Data for Laboratory Hazardous Waste Management
The following table summarizes key quantitative limits and timeframes for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations such as RCRA and Subpart K. These are general guidelines, and specific institutional policies may vary.
| Parameter | Guideline | Regulatory Context | Citation |
| Maximum Accumulation Volume (Satellite Area) | 55 gallons of hazardous waste | RCRA | [1][3] |
| Maximum Accumulation for Acutely Hazardous Waste (P-listed) | 1 quart | RCRA | [1][3] |
| Time Limit for Removal of Excess Waste | 3 days from exceeding accumulation limits | RCRA | [3] |
| Time Limit for Waste Removal from Laboratory (Academic Labs) | 12 months | Subpart K | [4] |
| Maximum Storage Time (Academic Facility under Subpart K) | 6 months | Subpart K | [2] |
Step-by-Step Disposal Protocol for 5β,14β-Androstane
The following protocol outlines the necessary steps for the proper disposal of 5β,14β-androstane and contaminated materials.
-
Waste Identification and Classification : Treat all 5β,14β-androstane, whether in pure form, in solution, or as a contaminant on lab materials (e.g., gloves, vials, absorbent paper), as hazardous waste.[1]
-
Segregation : Do not mix 5β,14β-androstane waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department. Incompatible chemicals must be kept separate to prevent dangerous reactions.[1][2] For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[1]
-
Containerization :
-
Labeling :
-
Accumulation and Storage :
-
Store the hazardous waste container at or near the point of generation and under the control of laboratory personnel.[2][3]
-
Adhere to the volume and time limits for waste accumulation as specified by RCRA and your institution's policies.[1][3]
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
-
Disposal Request and Pickup :
-
Contact your institution's EH&S department to request a pickup for the hazardous waste.
-
Follow their specific procedures for scheduling and preparing the waste for collection.
-
Experimental Workflow for Disposal
While specific chemical neutralization or destruction protocols for 5β,14β-androstane are not detailed in the provided search results, some institutions may have procedures for the chemical destruction of certain controlled substances before disposal.[8] However, this should only be performed by trained professionals following a validated and approved protocol. For most laboratories, the appropriate disposal method is collection by a licensed hazardous waste contractor arranged through the EH&S department.
The logical workflow for the proper disposal of 5β,14β-androstane is illustrated in the diagram below.
Caption: Logical workflow for the disposal of 5β,14β-Androstane.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. epa.gov [epa.gov]
- 5. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Operational Guidance for Handling 5β,14β-Androstane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5β,14β-Androstane. Given the limited specific safety data available for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance. The following procedures are based on guidelines for similar androstane compounds and general best practices for handling chemicals with unknown toxicity.
Potential Hazards
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Due to these potential hazards, stringent safety protocols must be followed at all times.
Operational Plan: Safe Handling Protocol
A systematic approach to handling 5β,14β-Androstane is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: All handling of 5β,14β-Androstane powder should be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust particles.[2]
-
Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked, and access should be restricted.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to provide the highest level of protection.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[4] For tasks with a higher risk of splash or contamination, consider wearing heavy-duty, chemical-resistant gloves over the nitrile gloves.[3][4] | Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. |
| Body Protection | A lab coat is the minimum requirement.[4] For larger quantities or procedures with a higher risk of contamination, a disposable, chemical-resistant gown or coverall should be worn.[3][5] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[4] When there is a risk of splashes, chemical splash goggles and a face shield must be worn.[3][4][5] | Protects eyes and face from dust particles and accidental splashes. |
| Respiratory Protection | For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be required. However, if there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator (e.g., N95) should be used.[2][5] | Prevents inhalation of potentially harmful dust particles. |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[4][6] | Protects feet from spills and falling objects. |
Experimental Workflow
Caption: Safe handling workflow for 5β,14β-Androstane.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with 5β,14β-Androstane, including used gloves, disposable lab coats, and contaminated labware (e.g., weighing paper, pipette tips), must be collected in a designated, clearly labeled hazardous waste container.[7] This container should be a sturdy, leak-proof container, such as a plastic-lined cardboard box or a pail.[7]
-
Liquid Waste: Solutions containing 5β,14β-Androstane must be collected in a separate, sealed, and properly labeled hazardous waste container.[7][8] Do not mix with other solvent waste streams unless compatibility has been confirmed.[7]
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.
Labeling and Storage
-
All waste containers must be labeled with a "Hazardous Waste" tag.[7][8]
-
The label must include the full chemical name ("5β,14β-Androstane") and the approximate concentration or quantity.[8]
-
Waste containers should be kept closed except when adding waste and stored in a designated secondary containment area away from incompatible materials.[7]
Disposal Procedure
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[8][9]
-
Do not dispose of 5β,14β-Androstane down the drain or in the regular trash.[7][8]
-
Empty containers that held 5β,14β-Androstane must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous liquid waste.[9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
-
Spill: In the event of a small spill within a chemical fume hood, decontaminate the area using an appropriate spill kit. For larger spills or spills outside of a fume hood, evacuate the area, restrict access, and follow your institution's emergency spill response procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. realsafety.org [realsafety.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
